DDRI-18
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROWVLFOWUYBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-18-0 | |
| Record name | 4402-18-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of DDRI-18: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDRI-18, with the chemical name 3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline, is a novel small molecule inhibitor of the DNA Damage Response (DDR).[1][2] Initially identified through high-content screening for compounds that modulate the DDR, this compound has demonstrated significant potential as a chemosensitizing agent.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on DNA repair pathways and its synergistic activity with cytotoxic anticancer drugs. The information presented is compiled from key studies to support further research and development in oncology.
Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
The primary mechanism of action of this compound is the inhibition of the Non-Homologous End Joining (NHEJ) pathway, a major DNA repair mechanism for double-strand breaks (DSBs).[1][2] By impeding this repair process, this compound enhances the cytotoxic effects of DNA-damaging agents, leading to increased tumor cell death.[1]
Impact on DNA Damage Response Proteins
This compound has been shown to delay the resolution of key proteins involved in the DDR from the sites of DNA lesions. This includes:
-
γH2AX: A marker for DNA double-strand breaks. In the presence of this compound, γH2AX foci persist for a longer duration after DNA damage induction.[1]
-
ATM (Ataxia-Telangiectasia Mutated): A critical kinase that initiates the DDR signaling cascade. This compound delays the dephosphorylation and removal of activated ATM from DNA lesions.[1]
-
BRCA1 (Breast Cancer Type 1 Susceptibility Protein): A key protein involved in multiple DNA repair pathways. The resolution of BRCA1 foci at DNA damage sites is also retarded by this compound.[1]
While the direct molecular target of this compound has not yet been elucidated, its functional effects strongly point to a component of the NHEJ machinery.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Chemosensitization Effect of this compound with Etoposide (B1684455) in U2OS Cells
| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |
| 24 hours | 0 (DMSO) | 120.60 | - |
| 24 hours | 2 | 42.69 | 2.9 |
| 24 hours | 8 | 18.50 | 6.5 |
| 48 hours | 0 (DMSO) | 14.35 | - |
| 48 hours | 2 | 3.13 | 4.6 |
Data extracted from Jun et al., 2012.[3]
Table 2: Enhancement of Cytotoxicity of Various Anticancer Drugs by this compound (1 µM) in U2OS Cells
| Anticancer Drug | P-value (Student's t-test) |
| Etoposide | 0.0228 |
| Camptothecin | 0.0017 |
| Doxorubicin | 0.0109 |
| Bleomycin | 0.0013 |
Data extracted from Jun et al., 2012.[3]
Signaling and Logical Pathways
The following diagrams illustrate the proposed mechanism of action of this compound within the context of the DNA damage response.
Caption: Logical flow of this compound's inhibitory action on the NHEJ pathway.
Caption: General experimental workflow for evaluating this compound's activity.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed U2OS cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 2 µM or 8 µM) or DMSO (vehicle control) for 1 hour.
-
Co-treatment: Add various concentrations of the DNA-damaging agent (e.g., etoposide) to the wells.
-
Incubation: Incubate the plates for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Comet Assay (Alkaline)
-
Cell Treatment: Treat U2OS cells with this compound and/or a DNA-damaging agent as described for the MTT assay.
-
Cell Harvesting: Harvest the cells at the indicated time points.
-
Cell Embedding: Mix approximately 5 x 10² cells in 5 µL of PBS with 50 µL of low-melting agarose (B213101) (LMA). Pipette the mixture onto a comet slide and allow it to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in a lysis solution at 4°C for 40 minutes.
-
Electrophoresis: Perform electrophoresis in an alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) at 21 V for 30 minutes.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and analyze the tail moment to quantify DNA damage.[3]
Immunofluorescence for DDR Protein Foci
-
Cell Culture and Treatment: Grow U2OS cells on coverslips and treat with this compound and a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour).[3]
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX, phospho-ATM, or phospho-BRCA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image Analysis: Acquire images using a high-content imaging system (e.g., IN Cell Analyzer) and quantify the area of fluorescent foci per cell.[3]
In Vivo DNA End-Joining Assay
-
Plasmid Preparation: Utilize a reporter plasmid system, such as pEGFP-N1, linearized with a restriction enzyme (e.g., HindIII) to create DSBs.
-
Cell Transfection: Co-transfect U2OS cells with the linearized plasmid and a control plasmid (e.g., pDsRed2-N1) for normalization.
-
Drug Treatment: Treat the transfected cells with this compound or a known NHEJ inhibitor (e.g., NU7026) for 24 hours.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells among the DsRed-positive population using a flow cytometer.
-
Data Analysis: A decrease in the percentage of GFP-positive cells indicates inhibition of DNA end-joining.
Conclusion
This compound is a promising DNA damage response inhibitor that functions by inhibiting the non-homologous end-joining pathway. Its ability to sensitize cancer cells to various DNA-damaging agents highlights its potential as an adjunct in cancer therapy. While the precise molecular target remains to be identified, the detailed characterization of its mechanism of action provides a solid foundation for its further preclinical and clinical development. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of DDRI-18: A Novel Chemosensitizing Agent Targeting DNA Damage Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The DNA Damage Response (DDR) network is a critical cellular process for maintaining genomic integrity and a promising target for anticancer therapies. This technical guide details the discovery and characterization of DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor of the DDR pathway. This compound was identified through a high-content screening campaign and subsequently characterized as an inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. By impeding DNA repair, this compound enhances the cytotoxic effects of various DNA-damaging chemotherapeutic agents, highlighting its potential as a chemosensitizing agent. This document provides a comprehensive overview of the discovery, proposed synthesis, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data.
Discovery of this compound
This compound was discovered through a high-content screening of a small molecule library designed to identify compounds that modulate the DNA Damage Response.[1] The screening assay utilized the phosphorylation of the histone variant H2AX (γH2AX) as a biomarker for DNA double-strand breaks (DSBs). The primary screen aimed to identify compounds that altered the formation or resolution of γH2AX foci in cells treated with a DNA-damaging agent.
High-Content Screening Workflow
The discovery process followed a logical workflow, beginning with a primary screen to identify hit compounds, followed by secondary assays to confirm and characterize their activity.
Synthesis Pathway of this compound
The precise synthesis protocol for this compound is not publicly available as it was identified from a chemical library. However, based on the structure of this compound, a plausible synthetic route can be proposed involving the condensation of a biphenylenediamine derivative with an aromatic aldehyde. A common method for the synthesis of bibenzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative. A variation of this could be the condensation of 3,3',4,4'-tetraaminobiphenyl with two equivalents of 3-aminobenzaldehyde.
Proposed Synthesis of this compound
The proposed synthesis involves a two-step process starting from commercially available materials.
Mechanism of Action
This compound functions as a DNA damage response inhibitor by specifically targeting the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. The exact molecular target of this compound within the NHEJ pathway has not yet been elucidated.
Inhibition of Non-Homologous End Joining (NHEJ)
The inhibitory effect of this compound on NHEJ leads to a delay in the resolution of key DNA damage signaling proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA damage. This persistent signaling ultimately contributes to the chemosensitizing effect of the compound.
Quantitative Data
The chemosensitizing effect of this compound has been quantified in various studies. The following tables summarize the key quantitative data demonstrating the potentiation of cytotoxicity of etoposide (B1684455) by this compound in U2OS osteosarcoma cells and its effect on DNA repair.
Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells
| Treatment | Incubation Time (h) | LD50 of Etoposide (µM) | Fold Increase in Cytotoxicity |
| DMSO (Control) | 24 | 120.60 | - |
| This compound (2 µM) | 24 | 42.69 | 2.9 |
| This compound (8 µM) | 24 | 18.50 | 6.5 |
| DMSO (Control) | 48 | 14.35 | - |
| This compound (2 µM) | 48 | 3.13 | 4.6 |
Data extracted from Jun et al., 2012.
Table 2: Effect of this compound on γH2AX Foci Resolution
| Treatment | Time after Etoposide Removal (h) | Remaining γH2AX Foci (%) |
| DMSO (Control) | 3 | 48.6 |
| This compound (2.5 µM) | 3 | 76.6 |
Data extracted from Jun et al., 2012.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
γH2AX Immunofluorescence Assay
This protocol is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Seed U2OS cells on coverslips in a 6-well plate. Treat cells with the desired concentrations of this compound and/or a DNA-damaging agent (e.g., etoposide).
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
-
Cell Preparation: After treatment, harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a CometSlide™. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The amount of DNA that migrates into the tail is proportional to the amount of DNA damage.
In Vivo DNA End-Joining Assay
This assay assesses the efficiency of NHEJ in living cells.
-
Plasmid Preparation: A reporter plasmid (e.g., pEGFP-N1) is linearized with a restriction enzyme that cuts within the reporter gene's coding sequence.
-
Transfection: Transfect the linearized plasmid into the cells of interest (e.g., U2OS).
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Analysis: After a suitable incubation period (e.g., 48 hours), analyze the expression of the reporter protein (e.g., GFP) by flow cytometry or fluorescence microscopy. Successful end-joining will recircularize the plasmid and restore the expression of the reporter gene. A decrease in the percentage of reporter-positive cells in the presence of the compound indicates inhibition of NHEJ.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat the cells with various concentrations of the test compound(s) and incubate for the desired period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V Apoptosis Assay
This assay is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Treat cells as required and then harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Conclusion
This compound is a promising novel small molecule inhibitor of the DNA damage response that functions by inhibiting the NHEJ DNA repair pathway. Its ability to potentiate the cytotoxicity of established DNA-damaging anticancer agents makes it an attractive candidate for further development as a chemosensitizing agent. The detailed preclinical data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and oncology. Further studies are warranted to identify the specific molecular target of this compound and to evaluate its efficacy and safety in in vivo models.
References
The Biological Target of DDRI-18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDRI-18 is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway, specifically targeting the Non-Homologous End-Joining (NHEJ) mechanism of DNA double-strand break repair. While its direct molecular target remains to be elucidated, this compound has been shown to effectively inhibit the NHEJ process, leading to the delayed resolution of DNA damage foci. This activity makes this compound a potent chemosensitizing agent, enhancing the cytotoxicity of various DNA-damaging anticancer drugs. This technical guide provides a comprehensive overview of the current understanding of this compound, including its functional target, quantitative activity, the signaling pathway it modulates, and detailed protocols for key experimental assays used in its characterization.
Introduction to this compound
This compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline) was identified through high-content screening of a small molecule library for compounds that inhibit the DDR, using the formation of γH2AX foci as a biomarker.[1][2] Subsequent studies have established that this compound's primary mechanism of action is the inhibition of the NHEJ pathway, a crucial process for the repair of DNA double-strand breaks (DSBs).[1] By impeding this repair mechanism, this compound sensitizes cancer cells to the effects of DNA-damaging agents, presenting a promising strategy for combination cancer therapy.[1][3]
Functional Target: Non-Homologous End-Joining (NHEJ) Pathway
The primary biological process targeted by this compound is the canonical Non-Homologous End-Joining (NHEJ) pathway. This pathway is the main mechanism for repairing DNA double-strand breaks in human cells and is active throughout the cell cycle.[4][5] The key steps and protein players in the canonical NHEJ pathway are outlined below.
Canonical NHEJ Signaling Pathway
The canonical NHEJ pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[6][7] This is followed by the recruitment of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[4][8] The DNA-PK complex then recruits and activates other factors, including the Artemis nuclease, which processes the DNA ends to make them compatible for ligation.[7] Finally, the XRCC4-XLF-DNA Ligase IV complex is recruited to ligate the broken ends, completing the repair process.[8] this compound functionally inhibits this process, although the direct protein it binds to is unknown.[1]
Quantitative Data
The activity of this compound has been quantified through various cellular assays, primarily focusing on its ability to inhibit NHEJ and to sensitize cancer cells to chemotherapeutic agents.
Table 1: Inhibition of NHEJ by this compound
| Cell Line | Assay Type | This compound Concentration (µM) | Inhibition of NHEJ (%) | Reference |
| U2OS | in vivo DNA end-joining assay (EGFP reporter) | 2.5 | 51.2 | [1] |
Inhibition is calculated as the percentage reduction in EGFP-expressing cells compared to the control.
Table 2: Chemosensitization Effect of this compound with Etoposide in U2OS Cells
| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity | Reference |
| 24 hours | 0 (DMSO) | 120.60 | - | [1] |
| 24 hours | 2 | 42.69 | 2.8 | [1] |
| 24 hours | 8 | 18.50 | 6.5 | [1] |
| 48 hours | 0 (DMSO) | 14.35 | - | [1] |
| 48 hours | 2 | 3.13 | 4.6 | [1] |
Table 3: Enhanced Cytotoxicity of Various Anticancer Drugs with this compound
| Anticancer Drug | This compound Concentration (µM) | Cell Line | Observation | Reference |
| Camptothecin | 1 | U2OS | Significant increase in cytotoxicity | [1] |
| Doxorubicin | 1 | U2OS | Significant increase in cytotoxicity | [1] |
| Bleomycin | 1 | U2OS | Significant increase in cytotoxicity | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
γH2AX Immunofluorescence Staining for DNA Damage Foci
This protocol is used to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound and/or a DNA-damaging agent for the specified duration.
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and wash the cells three times with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the primary anti-γH2AX antibody diluted in 1% BSA in PBS. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Add the fluorescently labeled secondary antibody diluted in 1% BSA in PBS and incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Add DAPI solution to stain the nuclei for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green)
-
Microscope slides
Procedure:
-
Cell Encapsulation: Mix a suspension of treated cells with low melting point agarose and spread a thin layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an alkaline or neutral buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
MTT Assay for Cell Viability and Chemosensitization
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the DNA-damaging agent in the presence or absence of this compound.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the LD50 values for the DNA-damaging agent with and without this compound to quantify the chemosensitization effect.
Annexin V Staining for Apoptosis Detection
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cell suspensions
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Experimental and Logical Workflows
Chemosensitization Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the chemosensitizing potential of a compound like this compound.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 8. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
DDRI-18: A Novel DNA Damage Response Inhibitor for Enhanced Chemosensitization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDRI-18 (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline) is a novel small molecule inhibitor of the DNA damage response (DDR) that has demonstrated significant potential as a chemosensitizing agent. By specifically targeting the non-homologous end-joining (NHEJ) pathway of DNA repair, this compound enhances the cytotoxic effects of various DNA-damaging anticancer drugs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Chemical Structure and Properties
This compound is a symmetric molecule featuring a bibenzimidazole core with two aniline (B41778) substituents.[1] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline[1] |
| Molecular Formula | C26H20N6[2][3][4] |
| Molecular Weight | 416.48 g/mol [2][3] |
| CAS Number | 4402-18-0[2][3] |
| SMILES | Nc1cccc(c1)c2nc3cc(C4=CC5=C(C=C4)N=C(N5)C6=CC(N)=CC=C6)ccc3n2 |
| InChI Key | QROWVLFOWUYBIG-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to beige powder[3] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | 10 mg/mL in DMSO[3] |
| Storage | 2-8°C (short-term); -20°C (long-term)[3][4] |
Biological and Pharmacological Properties
Mechanism of Action: Inhibition of Non-Homologous End-Joining (NHEJ)
This compound functions as a potent inhibitor of the DNA damage response by specifically targeting the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][5][6] NHEJ is a major pathway for the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by many chemotherapeutic agents. By inhibiting NHEJ, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and subsequent cell death.
The inhibitory effect of this compound on the DDR signaling pathway is evidenced by the delayed resolution of key DNA damage marker proteins such as phosphorylated histone H2AX (γH2AX), ataxia-telangiectasia mutated (ATM) kinase, and breast cancer type 1 susceptibility protein (BRCA1) from the sites of DNA lesions.[1]
Pharmacological Effects: Chemosensitization and Apoptosis Induction
The primary pharmacological effect of this compound is the potentiation of the cytotoxic effects of various DNA-damaging anticancer drugs.[1][7] This chemosensitization has been observed with agents such as:
-
Etoposide (a topoisomerase II inhibitor)
-
Camptothecin (a topoisomerase I inhibitor)
-
Doxorubicin (an anthracycline antibiotic)
-
Bleomycin (a radiomimetic glycopeptide)[1]
The synergistic cytotoxicity of this compound in combination with these agents leads to the induction of caspase-dependent apoptosis in cancer cells.[1] This is characterized by hallmarks of apoptosis such as phosphatidylserine (B164497) externalization and PARP cleavage.[1] While the precise molecular target of this compound remains to be fully elucidated, its ability to inhibit NHEJ is the key driver of its pharmacological activity.[1]
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the DNA damage response pathway.
Caption: this compound inhibits the NHEJ pathway, leading to apoptosis.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound.
Caption: Workflow for evaluating this compound's effects on cancer cells.
Detailed Experimental Protocols
In Vivo DNA End-Joining Assay
This assay assesses the efficiency of NHEJ in living cells.
-
Cell Transfection: Transfect cells with a linearized plasmid vector containing a reporter gene (e.g., GFP). The linearization creates a double-strand break that must be repaired by the cell's NHEJ machinery for the reporter gene to be expressed.
-
Treatment: Treat the transfected cells with this compound or a vehicle control.
-
Analysis: After a suitable incubation period, quantify the number of cells expressing the reporter gene using flow cytometry or fluorescence microscopy. A decrease in reporter gene expression in this compound-treated cells indicates inhibition of NHEJ.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA damage in individual cells.
-
Cell Preparation: Embed treated and control cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
γH2AX Immunofluorescence Staining
This method is used to visualize and quantify DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with the desired agents.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
MTT Assay for Cell Viability
The MTT assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound and/or a cytotoxic agent.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V Staining for Apoptosis
This assay detects one of the early events in apoptosis, the externalization of phosphatidylserine.
-
Cell Harvesting and Staining: Harvest treated and control cells and resuspend them in a binding buffer. Add fluorescently labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI).
-
Incubation: Incubate the cells in the dark to allow Annexin V to bind to phosphatidylserine on the surface of apoptotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Conclusion
This compound is a promising DNA damage response inhibitor with a clear mechanism of action involving the inhibition of the NHEJ pathway. Its ability to sensitize cancer cells to a range of DNA-damaging chemotherapeutic agents highlights its potential as an adjunct therapy in cancer treatment. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to identify its precise molecular target and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. rndsystems.com [rndsystems.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
DDRI-18: A Technical Guide to Preclinical In-Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDRI-18, with the chemical name 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline, is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway.[1][2][3] Specifically, it has been identified as an inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair process.[1][3] This technical guide provides a comprehensive overview of the available preclinical in-vitro data on this compound, focusing on its mechanism of action and its potential as a chemosensitizing agent. To date, no in-vivo animal studies of this compound have been published in the peer-reviewed scientific literature.
Core Concepts: DNA Damage Response and Non-Homologous End Joining
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. One of the major pathways for repairing DNA double-strand breaks (DSBs), a particularly cytotoxic form of DNA damage, is Non-Homologous End Joining (NHEJ). In many cancers, there is an over-reliance on specific DNA repair pathways like NHEJ for survival, making inhibitors of these pathways attractive therapeutic targets. By inhibiting NHEJ, agents like this compound can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiotherapy, leading to enhanced cell death.
In-Vitro Efficacy of this compound
Inhibition of Non-Homologous End Joining (NHEJ)
In-vitro studies have demonstrated that this compound effectively inhibits the NHEJ pathway. This was shown to delay the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[1]
Chemosensitization
This compound has shown significant potential as a chemosensitizing agent, enhancing the cytotoxic effects of several DNA-damaging anticancer drugs.[1] This synergistic effect is attributed to the inhibition of DNA repair, leading to an accumulation of lethal DNA damage and subsequent caspase-dependent apoptosis.[1]
Table 1: Chemosensitization Effect of this compound in Combination with Etoposide in U2OS Cells [1]
| Treatment Group | Incubation Time | LD50 of Etoposide (µM) | Fold Increase in Cytotoxicity |
| DMSO (Control) | 24 h | 120.60 | - |
| 2 µM this compound | 24 h | 42.69 | 2.9 |
| 8 µM this compound | 24 h | 18.50 | 6.5 |
Table 2: Enhanced Cytotoxicity of Various Anticancer Drugs in the Presence of 1 µM this compound in U2OS Cells [1]
| Anticancer Drug | P-value (Student's t-test) |
| Etoposide | 0.0228 |
| Camptothecin | 0.0017 |
| Doxorubicin | 0.0109 |
| Bleomycin | 0.0013 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: U2OS osteosarcoma cells were seeded in 96-well plates.
-
Drug Treatment: Cells were pre-treated with varying concentrations of this compound (e.g., 2 µM and 8 µM) or DMSO (vehicle control) for 1 hour.
-
Co-treatment: A range of concentrations of a DNA-damaging agent (e.g., etoposide) was then added to the wells.
-
Incubation: The plates were incubated for 24 or 48 hours.
-
MTT Addition: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance was read at a specific wavelength to determine cell viability.[1]
In-Vitro DNA End-Joining Assay
It is important to note that the "in vivo DNA end-joining assay" described in the primary literature for this compound is a cell-based assay, not an animal study.
-
Plasmid Linearization: The pEGFP-N1 vector was linearized using the BsrG1 restriction enzyme, which cuts within the GFP coding sequence.
-
Transfection: The linearized plasmid was transfected into U2OS cells.
-
Treatment: The transfected cells were incubated in a medium containing either DMSO or this compound (e.g., 2.5 µM).
-
Incubation: The cells were incubated for 48 hours to allow for DNA repair and GFP expression.
-
Analysis: GFP expression, indicative of successful DNA end-joining and repair, was analyzed by flow cytometry.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of key experiments.
Caption: Proposed mechanism of this compound in sensitizing cancer cells to chemotherapy.
Caption: Workflow for the cell viability (MTT) assay.
Conclusion and Future Directions
The available in-vitro data strongly suggest that this compound is a promising inhibitor of the NHEJ DNA repair pathway with significant potential as a chemosensitizing agent. Its ability to enhance the efficacy of various DNA-damaging drugs in cancer cell lines warrants further investigation.
The critical next step in the preclinical development of this compound is the initiation of in-vivo studies. These studies should aim to:
-
Establish the pharmacokinetic profile of this compound.
-
Evaluate its efficacy in relevant animal models of cancer, both as a monotherapy and in combination with standard-of-care chemotherapeutics.
-
Determine the safety and tolerability profile of this compound.
Such studies are essential to validate the promising in-vitro findings and to determine the translational potential of this compound as a novel anticancer therapeutic.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA Damage Response (DDR) is a critical cellular network for maintaining genomic integrity and a promising target in oncology. This technical guide provides a comprehensive overview of DDRI-18 (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. This document details the mechanism of action, experimental protocols for evaluation, and available data on this compound and its broader chemical class. While specific analogs and pharmacokinetic data for this compound are limited in publicly available literature, this guide consolidates existing knowledge to support further research and development in this area.
Introduction
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions, thereby preventing mutagenesis and cell death.[1] A key pathway in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is Non-Homologous End Joining (NHEJ).[1][2][3] Inhibition of the DDR, particularly the NHEJ pathway, has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging anticancer agents.
This compound is a recently identified small molecule that functions as an inhibitor of the DDR.[2][3] This guide provides an in-depth review of the synthesis, mechanism of action, and biological effects of this compound, along with detailed experimental protocols for its characterization.
This compound: Core Compound Profile
-
IUPAC Name: 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline
-
Molecular Formula: C₂₆H₂₀N₆
-
Mechanism of Action: Inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[2][3]
Synthesis
A potential synthetic approach could involve the condensation of two equivalents of a substituted benzene-1,2-diamine with a suitable dicarboxylic acid or its derivative under acidic conditions, followed by cyclization to form the bibenzimidazole core. Subsequent functional group manipulations would be necessary to introduce the aniline (B41778) moieties at the desired positions. One published method for synthesizing 1-alkyl-1H,1′H-2,2′-bibenzo[d]imidazoles involves the reaction of disodium (B8443419) 2,2′-bibenzo[d]imidazole-1,1′-diide with an alkyl bromide in DMF.[4] Another general method for preparing bis-benzimidazoles utilizes the reaction of N-4-(4-substituted piperazinyl)-1-phenylenediamine with a respective aldehyde in the presence of sodium metabisulfite (B1197395) in ethanol.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the NHEJ pathway of DNA repair.[2][3] This inhibition leads to a delay in the resolution of DNA damage, particularly DSBs. The key molecular consequences of this compound activity include:
-
Inhibition of NHEJ: this compound directly or indirectly interferes with the enzymatic machinery of the NHEJ pathway.
-
Delayed Resolution of γH2AX Foci: Following DNA damage, the histone variant H2AX is phosphorylated to form γH2AX, which accumulates at the sites of DSBs and serves as a scaffold for the recruitment of DNA repair proteins.[6][7] this compound treatment results in the prolonged persistence of γH2AX foci, indicating a failure to complete DNA repair.[1][2]
-
Modulation of ATM and BRCA1: The activity of key DDR proteins such as Ataxia Telangiectasia Mutated (ATM) and Breast Cancer susceptibility gene 1 (BRCA1) is also affected by this compound.[2][3] The compound delays the resolution of these proteins from DNA lesions.[2][3]
The following diagram illustrates the proposed mechanism of action of this compound within the context of the DNA damage response.
Caption: Proposed mechanism of this compound action on the NHEJ pathway.
Quantitative Data
The primary application of this compound explored in the literature is its ability to potentiate the cytotoxicity of various DNA-damaging chemotherapeutic agents. The following tables summarize the available quantitative data.
Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells
| Treatment | Incubation Time (h) | LD₅₀ (µM) of Etoposide | Fold Increase in Cytotoxicity |
| DMSO (Control) | 24 | 120.60 | - |
| 2 µM this compound | 24 | 42.69 | 2.8-fold |
| 8 µM this compound | 24 | 18.50 | 6.5-fold |
| DMSO (Control) | 48 | 14.35 | - |
| 2 µM this compound | 48 | 3.13 | 4.6-fold |
| Data from Jun et al., 2012[1] |
Table 2: Chemosensitization Effect of this compound with Various Anticancer Drugs in U2OS Cells
| Anticancer Drug | This compound (1 µM) | P-value |
| Etoposide | Significant enhancement | 0.0228 |
| Camptothecin | Significant enhancement | 0.0017 |
| Doxorubicin | Significant enhancement | 0.0109 |
| Bleomycin | Significant enhancement | 0.0013 |
| Data from Jun et al., 2012[1] |
Table 3: Effect of this compound on γH2AX Foci Resolution in Etoposide-Treated U2OS Cells
| Treatment | % of γH2AX Foci Remaining after 3h |
| Etoposide alone | 48.6% |
| Etoposide + this compound | 76.6% |
| Data from Jun et al., 2012[1] |
This compound Analogs and Structure-Activity Relationship (SAR)
There is a lack of publicly available information on specific analogs of this compound and their corresponding structure-activity relationships. However, the benzimidazole (B57391) scaffold is a common motif in kinase inhibitors and other biologically active molecules. SAR studies on other benzimidazole-based DNA-cleaving agents have indicated that modifications to the benzimidazole core and its substituents can significantly impact cytotoxicity and DNA-cleavage activity.[8] For instance, the position of certain functional groups on the benzimidazole ring system has been shown to be critical for potency.[8] Further research is needed to synthesize and evaluate analogs of this compound to establish a clear SAR and optimize its inhibitory activity and pharmacological properties.
Pharmacokinetics and ADME
Specific pharmacokinetic and absorption, distribution, metabolism, and excretion (ADME) data for this compound are not available in the current literature. However, the broader class of benzimidazole derivatives has been studied, and some general characteristics can be noted. Benzimidazole compounds often exhibit multicompartment pharmacokinetic models and can undergo first-pass metabolism in the liver, leading to the formation of both active and inactive metabolites.[6] Their oral bioavailability can be variable.[6] Given the potential for this compound as a therapeutic agent, dedicated pharmacokinetic and ADME studies are crucial to determine its drug-like properties.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cell Viability (MTT) Assay for Chemosensitization
This protocol is used to assess the ability of this compound to enhance the cytotoxicity of DNA-damaging agents.
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 2, 5, 8, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Co-treatment: Add the DNA-damaging agent (e.g., etoposide, camptothecin, doxorubicin, bleomycin) at a range of concentrations to the wells already containing this compound or vehicle.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the LD₅₀ values.
Caption: Workflow for the MTT-based chemosensitization assay.
γH2AX Immunofluorescence Assay
This protocol is used to visualize and quantify the formation and resolution of γH2AX foci, a marker of DNA double-strand breaks.
-
Cell Culture: Grow U2OS cells on glass coverslips in a 6-well plate.
-
Treatment: Treat cells with the DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour. For resolution experiments, wash out the drug and incubate in fresh media with or without this compound for various time points (e.g., 1, 3, 6 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Caption: Workflow for γH2AX immunofluorescence staining.
Comet Assay (Single-Cell Gel Electrophoresis)
This assay is used to detect DNA strand breaks in individual cells.
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Conclusion and Future Directions
This compound is a promising novel inhibitor of the NHEJ pathway with demonstrated potential to sensitize cancer cells to various DNA-damaging agents. Its mechanism of action, involving the delayed resolution of γH2AX, ATM, and BRCA1 from sites of DNA damage, provides a solid foundation for its further development. However, significant gaps in our understanding of this compound remain.
Future research should focus on:
-
Elucidation of the precise molecular target of this compound.
-
A detailed synthesis protocol to enable broader access and analog development.
-
Comprehensive structure-activity relationship studies to identify more potent and selective analogs.
-
In-depth pharmacokinetic and ADME profiling to assess its drug-like properties.
-
In vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
Addressing these key areas will be critical to advancing this compound and related compounds towards clinical application as chemosensitizing agents in cancer therapy.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive Histone H2AX Phosphorylation and ATM Activation, the Reporters of DNA Damage by Endogenous Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of DDRI-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline) is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway, demonstrating significant potential as a chemosensitizing agent. Preclinical studies have established its ability to enhance the cytotoxicity of various DNA-damaging anticancer drugs. This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its proposed mechanism of action. While the precise molecular target of this compound remains to be elucidated, its inhibitory effect on the Non-Homologous End-Joining (NHEJ) DNA repair pathway is a key aspect of its function. This guide is intended to serve as a resource for researchers and professionals in the field of oncology and drug development.
Core Mechanism of Action
This compound functions as a modulator of the DNA Damage Response, primarily by inhibiting the Non-Homologous End-Joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] By impeding this repair process, this compound leads to a delay in the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[1][3] This inhibition of DNA repair ultimately sensitizes cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutic agents, leading to caspase-dependent apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, providing insights into its efficacy as a chemosensitizing agent.
Table 1: Chemosensitization of Etoposide (B1684455) by this compound in U2OS Cells [2]
| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |
| 24 hours | 0 (DMSO) | 120.60 | - |
| 24 hours | 2 | 42.69 | 2.9 |
| 24 hours | 8 | 18.50 | 6.5 |
| 48 hours | 0 (DMSO) | 14.35 | - |
| 48 hours | 2 | 3.13 | 4.6 |
Table 2: Enhancement of Cytotoxicity of Various Anticancer Drugs by 1 µM this compound in U2OS Cells [2]
| Anticancer Drug | P-value (Student's t-test) |
| Etoposide | 0.0228 |
| Camptothecin | 0.0017 |
| Doxorubicin | 0.0109 |
| Bleomycin | 0.0013 |
Table 3: Effect of this compound on Cisplatin/Etoposide Combination Treatment in Ovarian Cancer Cell Lines [4]
| Cell Line | Treatment | IC50 (µM) | Sensitization Factor (Rf) |
| PEA1 | CDDP/VP-16 | - | - |
| PEA1 | CDDP/VP-16 + 10 µM this compound | - | >2 |
| PEA2 | CDDP/VP-16 | - | - |
| PEA2 | CDDP/VP-16 + 10 µM this compound | - | >2 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability (MTT) Assay[1][2]
-
Cell Seeding: Seed U2OS cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Pre-treat cells with the indicated concentrations of this compound (or DMSO as a control) for 1 hour.
-
Co-treatment: Add various concentrations of DNA-damaging agents (e.g., etoposide, camptothecin, doxorubicin, bleomycin) to the wells and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (DMSO-treated) cells.
Immunofluorescence Staining for DNA Damage Foci[1][3]
-
Cell Culture: Grow U2OS cells on coverslips.
-
Drug Treatment: Pre-incubate cells with this compound or other inhibitors (e.g., 2.5 µM this compound, 10 µM NU7026, or 10 µM KU55933) for 1 hour.
-
Induction of DNA Damage: Expose cells to a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.
-
Recovery: Wash out the etoposide and incubate the cells in fresh medium containing the inhibitors for the indicated time points.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS.
-
Primary Antibody Incubation: Incubate with primary antibodies against γH2AX, phospho-ATM, or phospho-BRCA1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mounting and Visualization: Mount the coverslips with a mounting medium containing DAPI and visualize using a fluorescence microscope or a high-content screening analyzer (e.g., IN Cell Analyzer).
-
Quantification: Analyze the foci area per cell using appropriate software.
Comet Assay (Alkaline Version)[4]
-
Cell Treatment: Pre-incubate cells with 10 µM of this compound for 60 minutes before a 6-hour treatment with the DNA-damaging agent(s).
-
Cell Suspension: Suspend the treated cells in 0.75% low melting point (LMP) agarose.
-
Slide Preparation: Place the cell-agarose suspension on microscope slides pre-coated with 0.5% LMP agarose.
-
Lysis: Immerse the slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, and 1% (v/v) Triton X-100) and incubate overnight at 4°C.
-
Unwinding: Transfer the slides to an unwinding buffer appropriate for the alkaline version of the comet assay for 20 minutes.
-
Electrophoresis: Perform electrophoresis under alkaline conditions.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the comet tail moment or other relevant parameters.
Annexin V Staining for Apoptosis[1][3]
-
Cell Treatment: Treat cells with the desired concentrations of this compound and/or DNA-damaging agents.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Signaling Pathways and Logical Relationships
While the direct molecular target of this compound is yet to be identified, its functional impact on the DNA Damage Response pathway is established. The following diagrams illustrate the proposed mechanism of action and the workflow for its investigation.
Caption: Proposed mechanism of this compound in the DNA Damage Response pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
DDRI-18: A Technical Guide for Researchers in Cancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDRI-18 is a novel small molecule inhibitor of the DNA Damage Response (DDR), specifically targeting the Non-Homologous End Joining (NHEJ) pathway.[1][2] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in cancer models, and detailed protocols for key experimental assays. The information presented is intended to facilitate further research and development of this compound as a potential chemosensitizing agent in cancer therapy.
Introduction to this compound
This compound has been identified as a potent inhibitor of the NHEJ DNA repair process, a crucial pathway for the repair of DNA double-strand breaks (DSBs).[1][2] By inhibiting this repair mechanism, this compound enhances the cytotoxic effects of various DNA-damaging anticancer drugs, presenting a promising strategy to overcome drug resistance and improve therapeutic outcomes in cancers such as osteosarcoma and ovarian cancer.[3]
Mechanism of Action: Inhibition of Non-Homologous End Joining
This compound functions by disrupting the NHEJ pathway, which is responsible for repairing DNA DSBs without a homologous template. This inhibition leads to the persistence of DNA damage, ultimately triggering cell death in cancer cells treated with DNA-damaging agents.
Below is a diagram illustrating the canonical NHEJ pathway and the proposed point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on DDRI-18: A Technical Whitepaper
An In-depth Guide to a Novel DNA Damage Response Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and characterization of DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor of the DNA damage response (DDR). The information presented herein is synthesized from foundational preclinical studies, detailing the compound's mechanism of action, its effects in combination with chemotherapy, and the experimental protocols used for its evaluation.
Core Concepts and Mechanism of Action
This compound has been identified as a DNA damage response inhibitor that specifically targets the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][3] The DDR is a critical signaling network that cells activate to repair damaged DNA and maintain genomic integrity. In the context of cancer therapy, many conventional treatments like chemotherapy and radiotherapy induce DNA damage to kill cancer cells. However, cancer cells can utilize robust DDR pathways, such as NHEJ, to repair this damage and survive, leading to treatment resistance.
This compound's inhibitory action on the NHEJ pathway makes it an effective chemosensitizing agent.[1][2][3] By blocking this key repair mechanism, this compound enhances the cytotoxic effects of DNA-damaging anticancer drugs.[2][3] Early research has shown that this compound potentiates the effects of agents that induce double-strand breaks (DSBs), such as etoposide (B1684455), camptothecin, doxorubicin, and bleomycin.[2][3] The synergistic effect on cell death is attributed to an increase in caspase-dependent apoptosis.[2][3]
A key finding in the early characterization of this compound is its ability to delay the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[2][3] The persistence of these markers indicates an inhibition of the DNA repair process.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the early preclinical studies on this compound.
Table 1: Chemosensitization Effect of this compound on Etoposide in U2OS Cells
| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |
| 24 hours | 0 (DMSO) | 120.60 | - |
| 24 hours | 2 | 42.69 | 2.9 |
| 24 hours | 8 | 18.50 | 6.5 |
| 48 hours | 0 (DMSO) | 14.35 | - |
| 48 hours | 2 | 3.13 | 4.6 |
Data extracted from cytotoxicity assays in osteosarcoma U2OS cells.[2]
Table 2: Synergistic Cytotoxicity with Various Anticancer Drugs
| Anticancer Drug | This compound Concentration (µM) | Observation |
| Etoposide | 1 | Significant enhancement of cytotoxicity |
| Camptothecin | 1 | Significant enhancement of cytotoxicity |
| Doxorubicin | 1 | Significant enhancement of cytotoxicity |
| Bleomycin | 1 | Significant enhancement of cytotoxicity |
| 5-FU | 1 | Marginal, not statistically significant enhancement |
| Cisplatin | 1 | Marginal, not statistically significant enhancement |
U2OS cells were treated with the indicated anticancer drugs in the presence or absence of 1 µM this compound.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of this compound are provided below.
Cell Culture and Drug Treatment
-
Cell Line: Human osteosarcoma U2OS cells were predominantly used.[2][3]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: For chemosensitization studies, cells were pre-incubated with this compound for 1 hour before the addition of DNA-damaging agents like etoposide.[2]
Cytotoxicity Assay (MTT Assay)
-
Objective: To quantify the effect of this compound on the viability of cancer cells when treated with anticancer drugs.[2][3]
-
Protocol:
-
Seed U2OS cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Add a range of concentrations of the DNA-damaging agent (e.g., etoposide) to the wells.
-
Incubate the plates for 24 or 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (DMSO-treated) cells.
-
Immunofluorescence Staining for DNA Damage Foci
-
Objective: To visualize and quantify the formation and resolution of nuclear foci of DNA damage response proteins (e.g., γH2AX, phospho-ATM, phospho-BRCA1).[2][3]
-
Protocol:
-
Grow U2OS cells on coverslips or in clear-bottomed plates.
-
Pre-treat with this compound or other inhibitors (e.g., KU55933 for ATM) for 1 hour.
-
Induce DNA damage by treating with an agent like etoposide for 1 hour.
-
Remove the DNA-damaging agent and incubate the cells in fresh medium containing the inhibitors for various time points to monitor the repair process.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with primary antibodies specific for the target proteins (e.g., anti-γH2AX).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plates using a high-content imaging system (e.g., IN Cell Analyzer) or a fluorescence microscope.
-
Quantify the area or number of foci per cell using image analysis software.
-
In Vivo DNA End-Joining Assay
-
Objective: To directly measure the efficiency of the non-homologous end-joining (NHEJ) DNA repair pathway in cells.[2][3]
-
Protocol:
-
A reporter plasmid containing a gene (e.g., luciferase or GFP) that is disrupted by a unique restriction enzyme site is used.
-
The plasmid is linearized by digestion with the restriction enzyme to create double-strand breaks with incompatible ends.
-
The linearized plasmid is transfected into U2OS cells that have been pre-treated with this compound or a control.
-
The cells' NHEJ machinery attempts to repair the plasmid by joining the ends. Successful end-joining results in a functional reporter gene.
-
After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity or GFP fluorescence) is measured.
-
A decrease in reporter activity in this compound-treated cells compared to control cells indicates inhibition of the NHEJ pathway.
-
Apoptosis Analysis (Annexin V Staining and Flow Cytometry)
-
Objective: To determine if the synergistic cell death induced by this compound and DNA-damaging agents is due to apoptosis.[2][3]
-
Protocol:
-
Treat U2OS cells with this compound and a DNA-damaging agent as described for the cytotoxicity assays.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts from the early research on this compound.
Caption: Mechanism of action of this compound in sensitizing cancer cells to chemotherapy.
Caption: Experimental workflow for the identification and characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
DDRI-18: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDRI-18 is a novel small-molecule inhibitor of the DNA damage response (DDR) pathway, specifically targeting the non-homologous end-joining (NHEJ) DNA repair process.[1][2][3][4] Preclinical investigations have highlighted its potential as a chemosensitizing agent, enhancing the efficacy of various DNA-damaging anticancer drugs.[1][2][3] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound, drawing from in vitro studies and material safety information. It should be noted that while in vitro efficacy has been explored, comprehensive in vivo safety and toxicology data for this compound remains limited in the public domain.
Introduction
The DNA damage response is a critical cellular network for maintaining genomic integrity and has emerged as a promising target in oncology.[1][2] Inhibitors of the DDR pathway can selectively sensitize cancer cells to conventional therapies such as chemotherapy and radiation. This compound was identified through high-content screening for its ability to modulate the DDR.[1][2] It has been shown to potentiate the cytotoxic effects of several DNA-damaging agents, including etoposide (B1684455), camptothecin, doxorubicin, and bleomycin, by inhibiting the NHEJ repair pathway.[1][2][3] This inhibition leads to the persistence of DNA lesions and ultimately triggers caspase-dependent apoptosis in cancer cells.[1][2]
Safety and Toxicity Profile
The available safety and toxicity data for this compound is primarily derived from in vitro cell-based assays and supplier-provided safety data sheets.
In Vitro Cytotoxicity
Studies on human osteosarcoma U2OS cells have been conducted to determine the cytotoxic effects of this compound, both alone and in combination with other agents.
| Cell Line | Treatment Condition | Duration | LD50 Value (µM) | Fold-Increase in Etoposide Cytotoxicity | Reference |
| U2OS | Etoposide + DMSO (Control) | 24 hours | 120.60 | - | [3] |
| U2OS | Etoposide + 2 µM this compound | 24 hours | 42.69 | 2.9 | [3] |
| U2OS | Etoposide + 8 µM this compound | 24 hours | 18.50 | 6.5 | [3] |
Hazard Identification
A safety data sheet from a commercial supplier provides the following hazard classifications for this compound:
| Hazard Class | Category | Target Organs |
| Skin Irritation | 2 | - |
| Eye Irritation | 2 | - |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Respiratory system |
| Hazardous to the Aquatic Environment (Chronic) | 4 | - |
Precautionary Statements: P261, P264, P271, P273, P302 + P352, P305 + P351 + P338.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the Non-Homologous End-Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism. This leads to an accumulation of DNA damage and potentiation of DNA-damaging agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Human osteosarcoma U2OS cells were seeded in 96-well plates.
-
Treatment: Cells were pre-treated with this compound (2 or 8 µM) or DMSO (control) for 1 hour. Subsequently, various concentrations of etoposide were added, and the cells were incubated for 24 or 48 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
Immunofluorescence Staining for DNA Damage Response Foci
-
Cell Culture and Treatment: U2OS cells were grown on coverslips and treated with etoposide to induce DNA damage, with or without pre-incubation with this compound.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Immunostaining: Cells were incubated with primary antibodies against DNA damage response proteins (e.g., γH2AX, phospho-ATM, phospho-BRCA1), followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The nuclear foci were visualized using a fluorescence microscope, and the images were analyzed to quantify the foci.
Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: U2OS cells were treated with DNA-damaging agents with or without this compound.
-
Cell Embedding: Cells were embedded in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The slides were immersed in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: The slides were placed in an electrophoresis chamber, and an electric field was applied.
-
Staining and Visualization: The DNA was stained with a fluorescent dye, and the "comet tails," representing fragmented DNA, were visualized and quantified.
In Vivo DNA End-Joining Assay
-
Plasmid Transfection: A linearized plasmid vector was transfected into U2OS cells.
-
Drug Treatment: The transfected cells were treated with this compound or a control substance.
-
Plasmid Rescue: After incubation, the plasmid DNA was extracted from the cells.
-
Transformation and Analysis: The rescued plasmid was transformed into E. coli, and the efficiency of DNA end-joining was determined by analyzing the resulting colonies.
Discussion and Future Directions
The currently available data indicates that this compound is a promising chemosensitizing agent that warrants further investigation. Its ability to inhibit the NHEJ pathway and enhance the cytotoxicity of established anticancer drugs in vitro is a significant finding. However, the lack of comprehensive in vivo safety and toxicity data is a critical gap in its preclinical profile.
Future research should prioritize:
-
In vivo toxicology studies: Comprehensive studies in animal models are necessary to determine the maximum tolerated dose (MTD), potential organ toxicities, and the overall safety profile of this compound.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.
-
Efficacy in in vivo cancer models: Evaluating the chemosensitizing effects of this compound in relevant animal models of cancer will be essential to validate its therapeutic potential.
-
Target identification: Elucidating the precise molecular target of this compound within the NHEJ pathway will provide a more complete understanding of its mechanism of action.
Conclusion
This compound is a novel DNA damage response inhibitor with demonstrated potential as a chemosensitizing agent in preclinical in vitro models. The available safety information indicates potential for skin, eye, and respiratory irritation. A comprehensive assessment of its in vivo safety, toxicity, and efficacy is imperative for its continued development as a potential anticancer therapeutic. Researchers and drug development professionals should proceed with caution, adhering to appropriate safety protocols when handling this compound, and prioritize further in vivo studies to establish a complete preclinical safety profile.
References
- 1. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
DDRI-18: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDRI-18 (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline) is a novel small molecule inhibitor of the DNA Damage Response (DDR).[1][2] It functions by inhibiting the Non-Homologous End Joining (NHEJ) DNA repair pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[1][2] This inhibitory action makes this compound an effective chemosensitizing agent, enhancing the cytotoxicity of various DNA-damaging anticancer drugs.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the DDR and its potential as a combination therapy agent.
Mechanism of Action
This compound targets the NHEJ pathway, which is a major pathway for the repair of DNA DSBs throughout the cell cycle.[2][3] By inhibiting NHEJ, this compound prevents the ligation of broken DNA ends, leading to an accumulation of DNA damage.[1][2] This is particularly effective in combination with DNA-damaging agents that induce DSBs, as the unrepaired damage can trigger cell cycle arrest and apoptosis.[1][2] Studies have shown that this compound delays the resolution of DNA damage-related proteins such as γH2AX, ATM, and BRCA1 from the sites of DNA lesions.[1][2]
Quantitative Data Summary
The chemosensitizing effect of this compound has been quantified in various studies. The following tables summarize the potentiation of cytotoxicity of several anticancer drugs when used in combination with this compound in U2OS osteosarcoma cells.
Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells [4]
| Treatment Duration | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |
| 24 hours | 0 (DMSO) | 120.60 | - |
| 24 hours | 2 | 42.69 | 2.9 |
| 24 hours | 8 | 18.50 | 6.5 |
| 48 hours | 0 (DMSO) | 14.35 | - |
| 48 hours | 2 | 3.13 | 4.6 |
Table 2: Enhanced Cytotoxicity of Various Anticancer Drugs with 1 µM this compound in U2OS Cells (24-hour incubation) [4]
| Anticancer Drug | P-value (Student's t-test) |
| Etoposide | 0.0228 |
| Camptothecin | 0.0017 |
| Doxorubicin | 0.0109 |
| Bleomycin | 0.0013 |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NHEJ pathway inhibited by this compound and a general experimental workflow for assessing its chemosensitizing activity.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDRI-18 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing DDRI-18, a small molecule inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway, in Western blot analysis to investigate the DNA damage response (DDR).
Principle
This compound functions as a chemosensitizing agent by inhibiting the NHEJ pathway, a crucial mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4] This inhibition leads to the accumulation of DNA damage and potentiation of the cytotoxic effects of DNA-damaging agents like etoposide, camptothecin, doxorubicin, and bleomycin.[2][3][5] Western blotting can be employed to detect changes in the phosphorylation status and abundance of key proteins in the DDR signaling cascade following treatment with this compound in combination with a DNA-damaging agent. Key markers include phosphorylated forms of H2AX (γH2AX), ATM, and BRCA1, which are known to accumulate at sites of DNA damage.[2][3]
Data Presentation
Table 1: Effects of this compound on DDR Proteins
| Target Protein | Observed Effect with this compound and DNA Damaging Agent | Cell Line | DNA Damaging Agent | Reference |
| Phospho-H2AX (γH2AX) | Delayed resolution of foci, increased levels | U2OS | Etoposide | [2] |
| Phospho-ATM | Delayed resolution of foci, increased levels | U2OS | Etoposide | [2] |
| Phospho-BRCA1 | Delayed resolution of foci, increased levels | U2OS | Etoposide | [2] |
Table 2: Recommended Antibody Dilutions
| Primary Antibody | Supplier | Cat. No. | Dilution |
| Phospho-H2AX (Ser139) | Varies | Varies | Varies |
| Phospho-ATM (Ser1981) | Varies | Varies | Varies |
| Phospho-BRCA1 (Ser1524) | Varies | Varies | Varies |
| β-actin | Varies | Varies | Varies |
| Note: Optimal antibody dilutions should be empirically determined. |
Experimental Protocols
This protocol outlines the treatment of cells with this compound and a DNA-damaging agent, followed by protein extraction and Western blot analysis.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No. HY-18968 or equivalent)
-
DNA-damaging agent (e.g., Etoposide, Sigma-Aldrich, Cat. No. E1383)
-
Cell line (e.g., U2OS osteosarcoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% deoxycholate, 0.1% SDS)[2]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DDRI-18: Application Notes and Protocols for Preclinical Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDRI-18 is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway, specifically targeting the Non-Homologous End Joining (NHEJ) repair mechanism.[1][2] Extensive in vitro research has demonstrated its potential as a potent chemosensitizing agent, enhancing the efficacy of various DNA-damaging chemotherapeutic drugs.[1][2][3] This document provides a detailed overview of the current understanding of this compound, including its mechanism of action, and presents protocols for key in vitro assays.
Important Note: As of the latest available scientific literature, there are no published studies detailing the use of this compound in animal models. Therefore, the information regarding in vivo dosage, administration routes, efficacy, and toxicity is not available. The protocols provided herein are based on established in vitro research. A general framework for designing future animal studies is also presented.
Mechanism of Action
This compound functions by inhibiting the NHEJ pathway, one of the two major pathways for repairing DNA double-strand breaks (DSBs).[1][2] By doing so, it prevents cancer cells from repairing the DNA damage induced by chemotherapeutic agents, leading to an accumulation of lethal DNA lesions. This mechanism is characterized by a delay in the resolution of key DNA damage marker proteins, such as phosphorylated histone H2AX (γH2AX), ATM, and BRCA1, from the sites of DNA damage.[1][2] This sustained DNA damage signaling ultimately triggers caspase-dependent apoptosis, leading to enhanced cancer cell death.[1][2]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of DNA damage and repair.
Caption: Mechanism of action of this compound.
Quantitative Data Summary: In Vitro Studies
The following table summarizes the concentrations of this compound used in published in vitro studies to achieve chemosensitization.
| Cell Line | Chemotherapeutic Agent | This compound Concentration | Effect | Reference |
| U2OS (Osteosarcoma) | Etoposide | 2 µM | 2.9-fold increase in cytotoxicity | [2] |
| U2OS (Osteosarcoma) | Etoposide | 8 µM | 6.5-fold increase in cytotoxicity | [2] |
| U2OS (Osteosarcoma) | Camptothecin, Doxorubicin, Bleomycin | 1 µM | Significant enhancement of cytotoxicity | [2] |
| ES2 (Ovarian Cancer) | Cisplatin/Etoposide | 10 µM | Over 2-fold sensitization | [4] |
Experimental Protocols: In Vitro Assays
γH2AX Foci Formation Assay for DNA Damage Assessment
This assay is used to visualize and quantify DNA double-strand breaks.
Experimental Workflow Diagram:
References
- 1. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DDRI-18 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDRI-18 (DNA Damage Response Inhibitor-18) is a small molecule inhibitor that targets the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][3][4][5] By inhibiting this critical DNA repair mechanism, this compound can enhance the efficacy of DNA-damaging chemotherapeutic agents such as etoposide, camptothecin, and doxorubicin.[1][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 416.48 g/mol | [6][7] |
| Empirical Formula | C₂₆H₂₀N₆ | [6] |
| Appearance | White to beige powder | [6] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility | 10 mg/mL in DMSO | [6][7] |
| CAS Number | 4402-18-0 |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.165 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 416.48 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 416.48 g/mol = 0.0041648 g = 4.165 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[8]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] The powdered form of this compound should be stored at 2-8°C.[6]
Working Solution Preparation
For cell-based assays, the high-concentration DMSO stock solution should be further diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[8] For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its use.
Caption: this compound inhibits the NHEJ DNA repair pathway.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ≥98% (HPLC) | 4402-18-0 [sigmaaldrich.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Immunofluorescence to Characterize the Effects of DDRI-18 on the DNA Damage Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
DDRI-18 is a novel small molecule inhibitor that modulates the DNA damage response (DDR). Specifically, it has been shown to inhibit the non-homologous end-joining (NHEJ) DNA repair process. This activity makes this compound a valuable tool for cancer research and a potential chemosensitizing agent to enhance the efficacy of DNA-damaging anticancer drugs.[1][2][3]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and dynamics of proteins involved in the DDR pathway. By using IF, researchers can qualitatively and quantitatively assess the effects of this compound on key DDR proteins, such as the formation and resolution of γH2AX, ATM, and BRCA1 foci at sites of DNA damage.[1][2]
These application notes provide detailed protocols and data for using immunofluorescence to study the cellular effects of this compound.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the resolution of γH2AX foci, a key biomarker for DNA double-strand breaks, following etoposide-induced DNA damage in U2OS cells.[2]
| Treatment Condition | Mean Immunofluorescence Intensity (Arbitrary Units) | Percentage of γH2AX Foci Remaining (Relative to Peak) |
| Etoposide (10 µM, 1h), 3h recovery without this compound | 30.4 ± 1.8 | 48.6% |
| Etoposide (10 µM, 1h), 3h recovery with this compound (2.5 µM) | 45.4 ± 3.5 | 76.6% |
Data adapted from Characterization of this compound, a novel small molecule inhibitor modulating the DNA damage response, British Journal of Pharmacology (2012).[2]
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the NHEJ pathway of DNA repair. This leads to a delay in the resolution of DNA damage-related proteins from the sites of DNA lesions. The following diagram illustrates the proposed mechanism.
Experimental Protocols
The following is a detailed protocol for immunofluorescence staining to assess the effect of this compound on γH2AX foci formation in cultured cells.
Experimental Workflow Overview
Materials and Reagents
-
Cell Line: Human osteosarcoma U2OS cells
-
Chemicals:
-
This compound (e.g., MedchemExpress)
-
Etoposide (e.g., Sigma-Aldrich)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (4% PFA in PBS)
-
Permeabilization Solution (0.5% Triton X-100 in PBS)
-
Blocking Solution (5% BSA in PBS)
-
Antibody Dilution Buffer (1% BSA in PBS)
-
-
Equipment:
-
Cell culture supplies
-
Glass coverslips
-
Humidified chamber
-
Fluorescence microscope
-
Step-by-Step Protocol
-
Cell Seeding:
-
Culture U2OS cells in appropriate media.
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate for 24 hours.
-
-
Drug Treatment:
-
Prepare a working solution of this compound (e.g., 2.5 µM in cell culture medium).
-
Aspirate the medium from the wells and add the this compound solution to the "treatment" wells. Add fresh medium to the "control" wells.
-
Pre-incubate for 1 hour.[2]
-
Prepare a working solution of Etoposide (e.g., 10 µM) in medium (with and without this compound).
-
Aspirate the medium and add the appropriate Etoposide-containing medium to the wells.
-
Incubate for 1 hour to induce DNA damage.[2]
-
Aspirate the Etoposide-containing medium, wash once with PBS, and add fresh medium (with and without this compound).
-
Incubate for a recovery period (e.g., 3 hours).[2]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 10 minutes at room temperature.[4]
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by adding 5% BSA in PBS and incubating for 1 hour at room temperature in a humidified chamber.[4]
-
Dilute the primary anti-γH2AX antibody in antibody dilution buffer (e.g., 1:500 or as recommended by the manufacturer).
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.[4]
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in antibody dilution buffer (e.g., 1:1000). Protect from light from this point forward.
-
Aspirate the PBS and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.[4]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the edges of the coverslips with nail polish.
-
Store the slides at 4°C in the dark until imaging.
-
Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, intensity, and area of γH2AX foci per nucleus.
-
Compare the results between control and this compound-treated cells to determine the effect of the inhibitor on DNA damage repair.
-
Conclusion
Immunofluorescence is an indispensable tool for elucidating the mechanism of action of DNA damage response inhibitors like this compound. The protocols and data presented here provide a framework for researchers to investigate how this compound modulates the DDR pathway, offering insights that are crucial for the development of novel cancer therapies. The significant retention of γH2AX foci in the presence of this compound highlights its potential as a chemosensitizing agent.[1][2]
References
- 1. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DDRI-18 in CRISPR Screens for Novel Drug Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a critical cellular network for maintaining genomic integrity and a promising target for anticancer therapies. The small molecule DDRI-18 has been identified as a potent inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway, a key component of the DDR.[1][2] By impeding NHEJ, this compound sensitizes cancer cells to DNA-damaging agents, highlighting its potential as a chemosensitizing agent.[1][2][3]
CRISPR-Cas9 technology has revolutionized functional genomics, enabling genome-wide loss-of-function screens to identify genes involved in specific biological processes, including drug resistance and sensitivity. This application note outlines a proposed methodology for utilizing this compound in conjunction with CRISPR screens to uncover novel genetic vulnerabilities and identify new therapeutic targets that exhibit synthetic lethality with the inhibition of DNA repair pathways.
Principle of the Application
The central hypothesis is that while the inhibition of the NHEJ pathway by this compound can enhance the efficacy of DNA-damaging agents, there are likely other genetic dependencies that can be exploited for therapeutic benefit. A genome-wide CRISPR knockout screen in the presence of this compound can identify genes whose loss sensitizes cancer cells to treatment, revealing novel synthetic lethal interactions. This approach can pinpoint new drug targets that, when inhibited, phenocopy the knockout effect and synergize with this compound-based therapies.
Signaling Pathway of this compound Intervention
This compound acts on the DNA Damage Response pathway, specifically inhibiting the Non-Homologous End Joining (NHEJ) repair mechanism. The following diagram illustrates the simplified DDR pathway and the point of intervention by this compound.
Proposed Experimental Workflow for a CRISPR Screen with this compound
The following diagram outlines the key steps for conducting a pooled, genome-wide CRISPR knockout screen to identify genes that synergize with this compound.
Detailed Experimental Protocols
This section provides a hypothetical, yet detailed, protocol for a CRISPR-Cas9 knockout screen using this compound. This protocol is a composite based on established methodologies.
Cell Line Preparation and Lentivirus Production
-
Cell Line: Select a cancer cell line of interest (e.g., U2OS osteosarcoma cells, which have been used in this compound characterization[1][3]) and generate a stable line expressing Cas9 nuclease.
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello, or TKOv3).
-
Lentivirus Production: Transfect HEK293T cells with the sgRNA library plasmids along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) to produce a pooled lentiviral library. Titer the virus to determine the optimal multiplicity of infection (MOI).
Lentiviral Transduction and Selection
-
Plate the Cas9-expressing cancer cells at a density that will result in approximately 30-50% confluency at the time of transduction.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library.
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
Expand the selected cell population while maintaining library representation.
This compound Treatment and Cell Culture
-
Harvest an initial cell sample as the "Day 0" reference point.
-
Split the remaining cells into two parallel populations: a control group treated with vehicle (DMSO) and a treatment group treated with a sub-lethal concentration of this compound. The optimal concentration of this compound should be determined beforehand via a dose-response curve to identify the IC20-IC30 range, which will allow for the identification of sensitizing mutations.
-
Culture the cells for a predetermined period (e.g., 14-21 days), passaging as necessary while maintaining library representation.
Sample Collection, gDNA Extraction, and Sequencing
-
Harvest cells from both the control and this compound treated populations at the end of the experiment.
-
Extract genomic DNA (gDNA) from the Day 0 sample and the final cell populations.
-
Perform PCR to amplify the sgRNA-containing cassettes from the gDNA.
-
Submit the PCR amplicons for next-generation sequencing (NGS) to determine the abundance of each sgRNA in each sample.
Data Analysis
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log2 fold change (LFC) of each sgRNA's abundance in the final samples relative to the Day 0 sample.
-
Use statistical packages like MAGeCK to identify sgRNAs and corresponding genes that are significantly depleted in the this compound treated population compared to the control population.
-
Rank genes based on their significance (e.g., false discovery rate, FDR) to identify top "hits."
Hypothetical Data Presentation
The following table represents the kind of quantitative data that would be generated from this proposed CRISPR screen. The data would identify genes whose knockout leads to increased sensitivity to this compound.
| Gene | sgRNA ID | Log2 Fold Change (Control) | Log2 Fold Change (this compound) | Differential Score | p-value | FDR |
| GENE_A | sgA_1 | -0.2 | -3.5 | -3.3 | 1.2e-8 | 5.5e-7 |
| GENE_A | sgA_2 | -0.1 | -3.8 | -3.7 | 8.5e-9 | 4.1e-7 |
| GENE_B | sgB_1 | 0.1 | -2.9 | -3.0 | 3.4e-7 | 9.8e-6 |
| GENE_B | sgB_2 | 0.0 | -3.1 | -3.1 | 1.1e-7 | 4.9e-6 |
| GENE_C | sgC_1 | -0.5 | -0.6 | -0.1 | 0.45 | 0.89 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Hypothetical Quantitative Results from a this compound CRISPR Screen. "Differential Score" represents the enhanced depletion in the this compound-treated arm. A lower score indicates a stronger synthetic lethal interaction. FDR (False Discovery Rate) is used to identify statistically significant hits.
Conclusion and Future Directions
The application of this compound in CRISPR screens represents a powerful, albeit currently theoretical, approach to systematically map genetic vulnerabilities in the context of DDR inhibition. The identification of genes that exhibit synthetic lethality with this compound can provide a wealth of novel, high-confidence targets for the development of new anticancer therapies. Validation of the top hits from such a screen through individual gene knockouts and further mechanistic studies will be crucial next steps. This strategy holds the potential to significantly advance our understanding of DNA repair pathways and accelerate the development of targeted cancer treatments.
References
- 1. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Best Practices for DDRI-18 Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDRI-18 is a novel small molecule inhibitor of the DNA Damage Response (DDR) pathway, specifically targeting the Non-Homologous End-Joining (NHEJ) DNA repair mechanism.[1][2][3][4][5][6] By impeding this critical DNA repair process, this compound acts as a potent chemosensitizing agent, enhancing the cytotoxicity of various DNA-damaging anticancer drugs.[2][3][5][6] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in in vitro and proposed in vivo mouse models, based on available data and best practices for analogous compounds.
Introduction to this compound
This compound, with the chemical structure 3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline, has been identified as a promising agent for combination cancer therapy.[2][3] Its primary function is to inhibit the NHEJ pathway, one of the two major pathways for repairing DNA double-strand breaks (DSBs).[2][3] By doing so, it prevents cancer cells from repairing the DNA damage induced by chemotherapeutic agents such as etoposide (B1684455), camptothecin, doxorubicin, and bleomycin, leading to enhanced, caspase-dependent apoptosis.[2][3][5]
Mechanism of Action and Signaling Pathway
This compound interferes with the later stages of the DNA Damage Response. Following DNA damage, proteins such as γH2AX, ATM, and BRCA1 are recruited to the DNA lesions to initiate repair. This compound delays the resolution of these proteins from the damage sites, indicating an inhibition of the repair process itself.[2][3]
In Vitro Experimental Protocols
Cell Lines and Culture
-
Cell Lines: U2OS (human osteosarcoma), HeLa (human cervical cancer), and other cancer cell lines susceptible to DNA-damaging agents are suitable. Non-transformed cell lines like Human Dermal Fibroblasts (HDF) can be used as controls.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator) are appropriate.
Preparation of this compound Stock Solution
-
Solvent: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
-
Concentration: A stock solution of 10 mM is recommended.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
In Vitro Chemosensitization Assay (MTT Assay)
This protocol determines the ability of this compound to enhance the cytotoxicity of a chemotherapeutic agent.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 2.5, 5, 8 µM) or DMSO (vehicle control) for 1 hour.[2][3]
-
Co-treatment with Chemotherapeutic Agent: Add the DNA-damaging agent (e.g., etoposide at various concentrations) to the wells and incubate for 24 to 48 hours.[2][3]
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Table 1: In Vitro Efficacy of this compound in Combination with Etoposide in U2OS Cells
| This compound Concentration (µM) | Etoposide LD50 at 24h (µM) | Fold-increase in Cytotoxicity |
| 0 (DMSO) | 120.60 | 1.0 |
| 2 | 42.69 | 2.9 |
| 8 | 18.50 | 6.5 |
Data summarized from Jun et al., Br J Pharmacol, 2012.[2]
Proposed In Vivo Administration Protocols for Mice
Disclaimer: To date, there are no publicly available studies detailing the in vivo administration of this compound in mice. The following protocols are proposed based on best practices for preclinical in vivo studies of similar small molecule inhibitors, particularly those with a benzimidazole (B57391) scaffold. These protocols should be optimized and validated empirically.
Animal Models
-
Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are recommended for establishing human tumor xenografts. U2OS or other relevant cancer cell lines can be implanted subcutaneously or orthotopically.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic backgrounds (e.g., p53 mutations) can also be valuable models.
Formulation and Vehicle Selection
The poor water solubility of many benzimidazole derivatives necessitates a suitable vehicle for in vivo administration.
-
Recommended Vehicle: A common vehicle for oral or intraperitoneal administration of similar compounds is a mixture of:
-
5-10% DMSO
-
10-25% Solutol HS 15 or Cremophor EL
-
65-85% Saline or Phosphate-Buffered Saline (PBS)
-
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add the Solutol HS 15 or Cremophor EL and mix thoroughly.
-
Add the saline or PBS dropwise while vortexing to form a clear solution or a stable microemulsion.
-
Prepare fresh on the day of administration.
-
Dosing and Administration Route
The optimal dose and route of administration must be determined through pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
-
Proposed Starting Dose Range: Based on in vitro efficacy, a starting dose range of 10-50 mg/kg could be explored.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: Often used for initial efficacy studies due to higher bioavailability compared to oral administration for some compounds.
-
Oral Gavage (PO): Preferred for clinical translatability. The bioavailability of benzimidazole derivatives can be low and variable when administered orally.[1][2]
-
-
Dosing Schedule: A daily or twice-daily administration schedule is common for small molecule inhibitors.
Table 2: Proposed In Vivo Study Design for this compound in a U2OS Xenograft Model
| Group | Treatment | Proposed Dose | Route | Schedule |
| 1 | Vehicle Control | - | IP or PO | Daily |
| 2 | This compound | 25 mg/kg | IP or PO | Daily |
| 3 | Etoposide | 10 mg/kg | IP | 3 times/week |
| 4 | This compound + Etoposide | 25 mg/kg + 10 mg/kg | IP or PO + IP | Daily + 3 times/week |
Experimental Workflow
Conclusion
This compound is a promising NHEJ inhibitor with demonstrated potential as a chemosensitizing agent in vitro. While in vivo data is currently lacking in the public domain, the protocols outlined here provide a strong foundation for researchers to design and conduct preclinical studies in mouse models. It is imperative that initial in vivo studies focus on determining the pharmacokinetic profile and maximum tolerated dose of this compound to inform the design of robust efficacy studies.
References
- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 3. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DDRI-18 and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to DDRI-18
This compound, or 3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline, is a novel small molecule inhibitor of the DNA Damage Response (DDR).[1][2] It specifically targets the Non-Homologous End-Joining (NHEJ) DNA repair pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting NHEJ, this compound acts as a potent chemosensitizing agent, enhancing the efficacy of various DNA-damaging anticancer drugs such as etoposide, camptothecin, doxorubicin, and bleomycin.[2] The primary mechanism of this compound involves delaying the resolution of key DNA damage-related proteins, including γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[2] While its precise molecular target is still under investigation, its ability to disrupt DNA repair makes it a promising candidate for combination cancer therapies.
Mass spectrometry is an indispensable tool for the comprehensive analysis of small molecule inhibitors like this compound. It enables the quantification of the compound in biological matrices and the characterization of its impact on the cellular proteome. These analyses are crucial for understanding the drug's mechanism of action, identifying biomarkers of response, and guiding further drug development.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound and representative proteomic changes observed with NHEJ inhibitors.
Table 1: Chemosensitization Effect of this compound on U2OS Osteosarcoma Cells
| Anticancer Drug (Concentration) | This compound (μM) | Cell Viability (%) |
| Etoposide (10 µM) | 0 | 81.8 |
| Etoposide (10 µM) | 2 | 51.5 |
| Etoposide (10 µM) | 8 | 28.2 |
| Doxorubicin (100 nM) | 0 | 75.6 |
| Doxorubicin (100 nM) | 8 | 42.3 |
| Camptothecin (50 nM) | 0 | 79.1 |
| Camptothecin (50 nM) | 8 | 48.7 |
| Bleomycin (5 µg/mL) | 0 | 72.4 |
| Bleomycin (5 µg/mL) | 8 | 45.1 |
Data is representative of findings reported in studies on this compound's chemosensitization effects.[2]
Table 2: Representative Quantitative Proteomic Analysis of Cellular Response to NHEJ Inhibition
| Protein | Function in DNA Repair | Fold Change (Inhibitor/Control) | p-value |
| Upregulated Proteins | |||
| γH2AX | DNA double-strand break marker | 3.5 | <0.01 |
| pATM (S1981) | DNA damage sensor kinase | 2.8 | <0.01 |
| pBRCA1 (S1524) | DNA repair and cell cycle control | 2.5 | <0.01 |
| RNF168 | Ubiquitin ligase in DDR signaling | 2.1 | <0.05 |
| 53BP1 | Promotes NHEJ | 1.8 | <0.05 |
| Downregulated Proteins | |||
| LIG4 | DNA ligase in NHEJ | -2.2 | <0.01 |
| XRCC4 | LIG4 cofactor in NHEJ | -2.0 | <0.01 |
| KU70/KU80 | DNA end-binding in NHEJ | -1.7 | <0.05 |
| Artemis | Nuclease in NHEJ | -1.5 | <0.05 |
| XLF | NHEJ factor | -1.4 | <0.05 |
This table presents hypothetical yet representative data based on the known mechanism of this compound and typical results from quantitative proteomics studies of NHEJ inhibitors.
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Lysates by LC-MS/MS
This protocol outlines a method for the quantitative analysis of this compound in cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound standard
-
Internal standard (IS) (e.g., a structurally similar benzimidazole (B57391) derivative)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
C18 reversed-phase LC column
-
0.22 µm syringe filters
2. Sample Preparation
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
To 100 µL of cell lysate, add 300 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC autosampler vial.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 20% to 90% mobile phase B over 8 minutes.
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ions and optimal product ions.
-
Data Analysis: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
-
Protocol 2: Quantitative Proteomic Analysis of this compound-Treated Cells
This protocol describes a bottom-up proteomics approach to identify and quantify protein expression changes in cells treated with this compound.
1. Materials and Reagents
-
Cell culture reagents
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexed quantification)
-
LC-MS grade solvents
-
C18 solid-phase extraction (SPE) cartridges
2. Sample Preparation and Protein Digestion
-
Treat cells with this compound or a vehicle control.
-
Harvest and lyse the cells in a suitable lysis buffer.
-
Quantify protein concentration (BCA assay).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating at room temperature for 30 minutes in the dark.
-
Digest the proteins by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
(Optional) Label the resulting peptides with TMT reagents according to the manufacturer's protocol.
-
Desalt the peptides using C18 SPE cartridges.
-
Dry the peptides under vacuum and reconstitute in 0.1% formic acid for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a nano-flow LC system with a C18 analytical column.
-
Employ a long gradient (e.g., 120 minutes) of increasing acetonitrile concentration to separate the complex peptide mixture.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.
-
Use a fragmentation method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database.
-
Identify and quantify proteins based on the detected peptides.
-
Perform statistical analysis to determine proteins that are significantly differentially expressed between this compound-treated and control samples.
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound quantification workflow.
Caption: Proteomics analysis workflow.
References
Application Notes and Protocols for Measuring DDRI-18 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure the efficacy of DDRI-18, a small molecule inhibitor of the DNA damage response (DDR). This compound functions by inhibiting the non-homologous end-joining (NHEJ) DNA repair pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3][4] By disrupting this repair process, this compound can act as a potent chemosensitizing agent, enhancing the cytotoxicity of various DNA-damaging anticancer drugs.[2][3]
The following sections detail the molecular mechanisms of this compound, protocols for key experimental assays to evaluate its efficacy, and quantitative data from representative studies.
Mechanism of Action
This compound impedes the repair of DNA double-strand breaks by inhibiting the NHEJ pathway.[2][3] This leads to a delay in the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[2][3][4] The accumulation of unrepaired DNA damage ultimately triggers caspase-dependent apoptosis, leading to synergistic cell death when combined with DNA-damaging agents like etoposide (B1684455), camptothecin, doxorubicin, and bleomycin.[2][3]
Caption: Signaling pathway of this compound in the DNA damage response.
Quantitative Data Summary
The efficacy of this compound as a chemosensitizing agent has been quantified in various studies. The following tables summarize key findings.
Table 1: Enhancement of Etoposide Cytotoxicity by this compound in U2OS Cells [2]
| Treatment | 24h Incubation (Fold Increase in Cytotoxicity) | 48h Incubation (Fold Increase in Cytotoxicity) | LD50 (µM) at 24h |
| 10 µM Etoposide + 2 µM this compound | 2.9 | - | 42.69 |
| 10 µM Etoposide + 8 µM this compound | 6.5 | - | 18.50 |
| 10 µM Etoposide (DMSO control) | 1.0 | - | 120.60 |
Table 2: Chemosensitization Effect of this compound with Various Anticancer Drugs in U2OS Cells [2]
| Anticancer Drug | This compound Concentration (µM) | Outcome |
| Camptothecin | 1 | Significantly enhanced cytotoxicity (P=0.0017) |
| Bleomycin | 1 | Significantly enhanced cytotoxicity (P=0.0013) |
| Doxorubicin | 1 | Significantly enhanced cytotoxicity (P=0.0109) |
| 5-FU | 1 | No significant enhancement of cytotoxicity |
| Cisplatin | 1 | No significant enhancement of cytotoxicity |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound efficacy are provided below.
Immunofluorescence Staining for γH2AX Foci
This protocol is designed to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Caption: Experimental workflow for γH2AX foci immunofluorescence.
Protocol:
-
Cell Culture and Treatment:
-
Seed osteosarcoma U2OS cells on glass coverslips in a 24-well plate.
-
Allow cells to adhere overnight.
-
Pre-incubate cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control (DMSO) for 1 hour.[2]
-
Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.[2]
-
Wash the cells and incubate in fresh medium containing this compound for the desired time points (e.g., 0, 1, 3, 6 hours) to monitor foci resolution.[2]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Image Analysis:
-
Quantify the number and area of γH2AX foci per cell using automated image analysis software.
-
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is used to detect DNA fragmentation, providing a measure of DNA damage and repair efficiency.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound and a DNA-damaging agent as described in the immunofluorescence protocol.
-
Harvest cells at different time points to assess DNA repair.
-
-
Slide Preparation:
-
Mix a low cell density suspension with low-melting-point agarose (B213101).
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
-
Cell Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
-
Staining and Visualization:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail using specialized software. A longer tail indicates more DNA damage.[2]
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the LD50 values.[2]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound and a DNA-damaging agent as desired (e.g., 5 µM this compound and 10 µM etoposide for 24 hours).[2]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating DDRI-18 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting solubility issues encountered with DDRI-18, a potent inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway. This guide offers frequently asked questions (FAQs) and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is 10 mg/mL.[1][2]
Q3: My this compound, which is a white to beige powder, is not dissolving completely in DMSO. What should I do? [1][2]
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Vortexing: Ensure vigorous vortexing to facilitate dissolution.
-
Warming: Gently warm the solution to 37°C.
-
Sonication: Brief sonication can also aid in dissolving the compound.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are some strategies to prevent this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your culture medium, perform a stepwise dilution. First, dilute the stock into a smaller volume of medium or a buffer, and then add this intermediate dilution to the final volume.
-
Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing. This promotes rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.
-
Pre-warmed Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any alternative solvents to DMSO for this compound?
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 416.48 g/mol | [1][2] |
| Appearance | White to beige powder | [1][2] |
| Solubility in DMSO | 10 mg/mL | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 4.165 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Brief sonication in a water bath can also be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis)
This protocol provides a general outline for performing a comet assay to assess DNA damage. Specific details may need to be optimized.
-
Materials:
-
Treated and control cells
-
Comet assay kit (containing lysis solution, electrophoresis buffer, etc.)
-
Microscope slides
-
Low melting point agarose (B213101)
-
Staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) and pipette onto a coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.
-
Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate further, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail intensity).
-
Visualizations
Caption: Classical Non-Homologous End Joining (NHEJ) Pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
optimizing DDRI-18 concentration for [specific assay]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DDRI-18, a potent inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the DNA Damage Response (DDR).[1][2][3] Its primary mechanism of action is the inhibition of the Non-Homologous End Joining (NHEJ) pathway, a major DNA repair mechanism for double-strand breaks (DSBs).[2][3][4] By inhibiting NHEJ, this compound can enhance the efficacy of DNA-damaging anticancer agents.[2][3]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a chemosensitizing agent to increase the cytotoxicity of DNA-damaging drugs such as etoposide, camptothecin, doxorubicin, and bleomycin.[2][3] It is also utilized in studies to investigate the fundamental roles of the NHEJ pathway in DNA repair and genome integrity.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: What is the typical effective concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on published data, a concentration range of 1 µM to 10 µM is a good starting point for most cell-based assays.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Optimizing this compound Concentration: Data Summary
The following table summarizes recommended starting concentrations for this compound in various assays based on published literature. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental setup.
| Assay Type | Cell Line Example | Recommended Starting Concentration Range | Key Readout | Reference |
| Chemosensitization (MTT Assay) | U2OS | 1 - 10 µM | Cell Viability | [2] |
| DNA Repair Inhibition (Comet Assay) | U2OS | 1 - 10 µM | DNA Fragmentation (Tail Moment) | [2] |
| DNA Damage Foci Analysis (γH2AX Staining) | U2OS | 1 - 10 µM | Number and Intensity of γH2AX Foci | [2] |
| In Vitro DNA End-Joining Assay | Cell-free extract | 1 - 20 µM | Ligation of DNA Substrate | [2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant enhancement of cytotoxicity with co-treatment. | This compound concentration is too low. The DNA-damaging agent used does not primarily induce DSBs repaired by NHEJ. The cell line is resistant to NHEJ inhibition. | Perform a dose-response curve for this compound (e.g., 0.1 µM to 20 µM). Use a DNA-damaging agent known to be repaired by NHEJ (e.g., etoposide, bleomycin). Verify the expression and activity of key NHEJ proteins in your cell line. |
| High background signal or off-target effects. | This compound concentration is too high. The compound has precipitated out of solution. | Lower the concentration of this compound. Ensure the final DMSO concentration is not exceeding 0.1%. Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions if necessary. |
| Inconsistent results between experiments. | Variability in cell density or health. Inconsistent incubation times. Degradation of this compound stock solution. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. Strictly adhere to a consistent timing for drug addition and assay measurements. Use freshly thawed aliquots of this compound for each experiment. |
| In γH2AX staining, no delay in foci resolution is observed. | Insufficient DNA damage induction. Timing of analysis is not optimal. this compound is not effectively inhibiting NHEJ in the chosen cell line. | Ensure the concentration of the DNA-damaging agent is sufficient to induce a robust γH2AX signal. Perform a time-course experiment to analyze foci resolution at multiple time points post-damage (e.g., 6, 12, 24 hours). Confirm NHEJ inhibition using a functional assay like the in vitro DNA end-joining assay. |
Experimental Protocols
Chemosensitization Assessment using MTT Assay
This protocol is designed to assess the ability of this compound to enhance the cytotoxicity of a DNA-damaging agent.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the DNA-damaging agent (e.g., etoposide) in culture medium.
-
Prepare solutions of the DNA-damaging agent combined with a fixed, non-toxic concentration of this compound (determined from a preliminary single-agent dose-response). Include controls for the DNA-damaging agent alone, this compound alone, and a vehicle control (DMSO).
-
Remove the old medium and add the drug-containing medium to the respective wells.
-
-
Incubation: Incubate the plate for a period relevant to the cell cycle and drug mechanism of action (typically 24-72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
γH2AX Immunofluorescence Staining for DNA Damage Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks.
-
Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat cells with the DNA-damaging agent in the presence or absence of this compound for a specified duration. Include appropriate controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBST, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
Visualizations
Caption: Signaling pathway of this compound mediated NHEJ inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
References
DDRI-18 off-target effects and how to mitigate
Important Notice: The designation "DDRI" is associated with two distinct classes of inhibitors. Please identify the correct compound for your research to ensure you are consulting the appropriate guide.
-
Section 1: DDR1-IN-1 , a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1) tyrosine kinase .
-
Section 2: DDRI-18 , an inhibitor of the DNA Damage Response (DDR) pathway.
Section 1: DDR1 Kinase Inhibitor (DDR1-IN-1)
This guide focuses on the potent and selective DDR1 receptor tyrosine kinase inhibitor, DDR1-IN-1, and its less selective analog, DDR1-IN-2. Understanding and mitigating off-target effects is crucial for accurately interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is DDR1-IN-1 and what is its primary target? A1: DDR1-IN-1 is a potent, selective, ATP-competitive small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by matrix collagens.[1][2] It binds to DDR1 in the 'DFG-out' conformation, inhibiting its autophosphorylation and downstream signaling.[1][2] DDR1 has been implicated in cellular functions like proliferation, migration, and invasion.[1][2]
Q2: What are the known off-target effects of DDR1-IN-1? A2: DDR1-IN-1 is known for its high selectivity. In a broad kinase panel screen (KinomeScan), it showed excellent selectivity with minimal off-target binding.[1] Its primary off-target is the closely related kinase DDR2, for which it is approximately 4-fold less potent.[3] While initial binding assays suggested potential interaction with ABL, KIT, and PDGFRβ, these were not confirmed in subsequent enzymatic assays.[1][4] In contrast, the related compound DDR1-IN-2 is less selective and potently inhibits other kinases, including Abl, LCK, and PDGFRβ.[1][2]
Q3: How can I be sure the cellular phenotype I observe is due to DDR1 inhibition? A3: This is a critical validation step. The gold-standard method is a "rescue" experiment using a drug-resistant mutant of DDR1. A specific mutation in the hinge region of DDR1 (G707A) has been identified that confers over 20-fold resistance to DDR1-IN-1.[5] If the observed phenotype is reversed upon expression of this mutant in the presence of the inhibitor, it strongly indicates an on-target effect. Additionally, using a structurally unrelated DDR1 inhibitor to recapitulate the phenotype can also strengthen the evidence for an on-target effect.
Q4: My results from a biochemical assay and a cell-based assay are inconsistent. Why? A4: Discrepancies are common and can stem from several factors. Biochemical assays are performed in a controlled, cell-free environment, while cellular assays contend with complexities like cell membrane permeability, drug efflux pumps (e.g., P-glycoprotein), and high intracellular ATP concentrations (~1-10 mM) that can out-compete ATP-competitive inhibitors. It is also essential to confirm that your cell line expresses active (phosphorylated) DDR1.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | 1. Off-target effect: The inhibitor is acting on a secondary target (e.g., DDR2 or another kinase). 2. Pathway Crosstalk: Inhibition of DDR1 may lead to unexpected activation or inhibition of other signaling pathways. | 1. Perform a dose-response curve. On-target effects should correlate with the IC50 for DDR1. 2. Conduct a rescue experiment with the DDR1-G707A mutant.[5] 3. Use a structurally different DDR1 inhibitor to see if the phenotype is reproduced. 4. Profile the phosphorylation status of key downstream effectors in related pathways via Western blot or phosphoproteomics. |
| No Effect Observed in Cells | 1. Low Inhibitor Potency: The cellular concentration is insufficient to inhibit the target. 2. Low Target Expression: The chosen cell line does not express sufficient levels of DDR1. 3. Target Inactivity: DDR1 is not activated (e.g., lack of collagen stimulation). | 1. Verify the inhibitor's EC50 in your cellular model. For DDR1-IN-1, inhibition of autophosphorylation occurs with an EC50 of ~86 nM.[1] 2. Confirm DDR1 protein expression and phosphorylation (activity) via Western blot. 3. Ensure the experimental conditions include a DDR1 ligand, such as collagen, to induce activation. |
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency of DDR1-IN-1 and its less selective analog DDR1-IN-2.
| Compound | Target | IC50 (nM) | Selectivity Notes |
| DDR1-IN-1 | DDR1 | 105 | Highly selective. S-score (1µM) = 0.01.[1][4] |
| DDR2 | 413 | ~4-fold selective for DDR1 over DDR2.[3] | |
| DDR1-IN-2 | DDR1 | 47 | Less selective. S-score (1µM) = 0.07.[1] |
| DDR2 | 145 | ~3-fold selective for DDR1 over DDR2.[1] | |
| Other Targets | Potent inhibition of Abl, BLK, CSK, EGFR, LCK, PDGFRβ.[1] |
IC50 values determined by enzymatic kinase assays.
Experimental Protocols & Visualizations
This protocol assesses the ability of DDR1-IN-1 to inhibit collagen-induced DDR1 autophosphorylation in cells.
-
Cell Culture: Plate cells (e.g., U2OS) and grow to 80-90% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of DDR1-IN-1 (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulation: Add collagen I (e.g., 20 µg/mL) to the media and incubate for 15-30 minutes to induce DDR1 activation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate 20-30 µg of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-DDR1 (e.g., pY513) and total DDR1. Use a secondary antibody conjugated to HRP and visualize with an ECL substrate.
Section 2: DNA Damage Response Inhibitor (this compound)
This guide pertains to this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a modulator of the DNA Damage Response (DDR). A key challenge in working with this compound is that its direct molecular target is currently unknown.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and its known mechanism of action? A1: this compound is a small molecule inhibitor of the DNA Damage Response.[6] Its characterized mechanism is the inhibition of the non-homologous end-joining (NHEJ) DNA repair pathway, one of the primary pathways for repairing DNA double-strand breaks (DSBs).[6][7] This inhibitory action leads to a delay in the resolution of DNA damage.[6]
Q2: Since the direct target is unknown, what are the key cellular effects of this compound? A2: The primary reported effect of this compound is the potentiation of cytotoxicity induced by DNA-damaging agents.[6][7] It enhances the cell-killing effects of drugs like etoposide, doxorubicin, camptothecin, and bleomycin.[6][7] Mechanistically, it delays the removal of key DNA damage sensor proteins, such as phosphorylated histone H2AX (γH2AX), from the sites of DNA lesions.[6]
Q3: How can I confirm that the phenotype I observe is related to the inhibition of the DNA Damage Response? A3: The most direct method is to assess markers of DNA damage and repair. You can use immunofluorescence to quantify the persistence of γH2AX foci in the nucleus after inducing DNA damage. In the presence of an effective dose of this compound, these foci should resolve much more slowly than in control cells.[6] Additionally, a comet assay can be used to directly measure the persistence of DNA breaks.
Q4: What are the limitations of using a compound with an unknown target? A4: The primary limitation is the risk of misinterpreting data. The observed phenotype could be due to an interaction with an unknown "off-target" that is unrelated to the DNA Damage Response. Any conclusions should be framed carefully, acknowledging that the effects are associated with the inhibition of NHEJ, but the direct molecular initiator of this effect is not yet identified. Therefore, results should be validated using orthogonal approaches, such as siRNA knockdown of known NHEJ pathway components, to see if they phenocopy the effects of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High Intrinsic Cytotoxicity | 1. Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in DNA repair. 2. Compound Concentration: The concentration used may be too high for your specific cell model. | 1. Perform a dose-response curve with this compound alone to determine its intrinsic IC50 in your cell line. 2. For synergy experiments, use a concentration of this compound that causes minimal cell death on its own (e.g., <10-20%). |
| No Chemosensitization | 1. Type of DNA Damage: this compound inhibits NHEJ. It will be most effective when combined with agents that cause DNA double-strand breaks (e.g., etoposide, doxorubicin, ionizing radiation). It may be less effective with agents that cause other types of DNA lesions. 2. Cellular Context: The cell line may have a deficient NHEJ pathway or rely more heavily on other repair pathways like Homologous Recombination (HR). | 1. Confirm your primary agent induces DSBs, for example, by staining for γH2AX. 2. Ensure you are comparing the IC50 of the primary agent with and without this compound.[6] 3. Consider testing in a different cell line with a known functional NHEJ pathway. |
Data Presentation: Chemosensitization Effects of this compound
This compound significantly enhances the cytotoxicity of various DNA-damaging anticancer drugs in U2OS osteosarcoma cells.
| Anticancer Drug | This compound Concentration | Effect on Cytotoxicity |
| Etoposide | 2 µM | 2.9-fold increase in cytotoxicity (24h) |
| 8 µM | 6.5-fold increase in cytotoxicity (24h) | |
| Camptothecin | 1 µM | Significant enhancement (p=0.0017) |
| Doxorubicin | 1 µM | Significant enhancement (p=0.0109) |
| Bleomycin | 1 µM | Significant enhancement (p=0.0013) |
Data adapted from Jun et al., Br J Pharmacol, 2012.[6]
Experimental Protocols & Visualizations
This protocol measures the effect of this compound on the persistence of DNA damage foci.
-
Cell Culture: Seed cells (e.g., U2OS) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with this compound (e.g., 2.5 µM) or a DMSO vehicle control for 1 hour.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.
-
Washout and Recovery: Wash the cells with fresh media and add back media containing either this compound or DMSO.
-
Time-Course Fixation: Fix cells at various time points after damage induction (e.g., 0, 1, 3, 6, 24 hours) using 4% paraformaldehyde.
-
Immunostaining: Permeabilize the cells (0.25% Triton X-100), block with 1% BSA, and incubate with a primary antibody against phospho-H2AX (Ser139).
-
Visualization: Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number, intensity, or total area of γH2AX foci per nucleus using automated image analysis software. Compare the rate of foci disappearance between this compound and DMSO-treated samples.
References
- 1. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe DDR1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. Discovery of a potent and selective DDR1 receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
improving DDRI-18 stability in solution
Welcome to the technical support center for DDRI-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the DNA Damage Response (DDR) pathway. Specifically, it targets and inhibits the Non-Homologous End Joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting NHEJ, this compound prevents the repair of DNA damage induced by chemotherapeutic agents or radiation, leading to an accumulation of DNA damage and subsequent cancer cell death. This makes it an effective chemosensitizing agent.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[4] It is soluble in DMSO up to 10 mg/mL. For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6][7][8]
Q3: How should I store this compound solutions?
A3: Proper storage is critical to maintain the stability of this compound. For long-term stability, it is recommended to store the powdered form and dissolved solutions at low temperatures. While specific stability data for this compound is limited, general guidelines from suppliers suggest the following:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic small molecules, a category that includes many benzimidazole (B57391) derivatives. This is often due to the compound "crashing out" as the solvent polarity changes. Here are some common causes and solutions:
-
High Final Concentration: The final concentration of this compound in your media may exceed its aqueous solubility. Try lowering the final concentration.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange and precipitation. To avoid this, perform serial dilutions in your cell culture medium.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media.
-
High Final DMSO Concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1%.[6]
Q5: How can I be sure that the observed effects in my experiment are due to this compound's on-target activity and not off-target effects?
A5: Distinguishing on-target from off-target effects is a critical aspect of working with small molecule inhibitors. Here are some strategies to validate your findings:
-
Use a Negative Control: Include a vehicle-only (e.g., DMSO) control in your experiments to account for any effects of the solvent.
-
Perform Dose-Response Experiments: On-target effects should typically be dose-dependent.
-
Genetic Validation: Compare the phenotype observed with this compound treatment to the phenotype of cells where a key protein in the NHEJ pathway (e.g., KU70/80, DNA-PKcs) has been knocked down or knocked out.[9]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[4] |
| 4°C | Up to 2 years[4] | |
| In Solvent (DMSO) | -80°C | Up to 6 months[4] |
| -20°C | Up to 1 month[4] |
Note: The provided durations are based on general supplier recommendations. For critical experiments, it is advisable to perform in-house stability tests.
Table 2: Troubleshooting Guide for Common Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Media | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. |
| Rapid dilution of DMSO stock. | Perform serial dilutions in pre-warmed media. | |
| Media is too cold. | Use pre-warmed (37°C) cell culture media. | |
| Inconsistent Results | Compound degradation. | Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Variation in cell culture conditions. | Maintain consistent cell passage number, confluency, and media composition. | |
| Pipetting errors. | Calibrate pipettes regularly and use consistent pipetting techniques. | |
| High Cellular Toxicity | Final DMSO concentration is too high. | Keep the final DMSO concentration at or below 0.1%.[6] Run a solvent-only control. |
| Off-target effects. | Perform dose-response experiments and consider using a structurally unrelated inhibitor as a control.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable stock solution of this compound in DMSO and subsequent working solutions for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, weigh out the appropriate amount of this compound powder.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration (e.g., 10 µM).
-
Ensure the final DMSO concentration in the working solution is kept to a minimum (ideally ≤ 0.1%).
-
Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of cancer cells in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest (e.g., U2OS)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
DNA-damaging agent (e.g., etoposide)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound working solutions (and a vehicle control) for 1 hour.[1]
-
After the pre-treatment, add the DNA-damaging agent (e.g., etoposide) at various concentrations to the wells already containing this compound.
-
Incubate the plate for the desired duration (e.g., 24 or 48 hours).[1]
-
-
MTT Assay:
-
Following the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot dose-response curves to determine the IC50 values.
-
Mandatory Visualization
Caption: this compound inhibits the NHEJ pathway, leading to apoptosis.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. btsjournals.com [btsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. benchchem.com [benchchem.com]
common experimental errors with DDRI-18
< Welcome to the Technical Support Center for DDRI-18.
Disclaimer: this compound (DNA Damage Response Inhibitor 18) is a hypothetical compound created for illustrative purposes to demonstrate the structure and content of a technical support resource for researchers. The information provided below is based on the established principles and common experimental challenges associated with known DNA Damage Response (DDR) inhibitors.
This guide provides solutions to common problems researchers might encounter during experiments with DDR inhibitors like our hypothetical this compound. It is intended to serve as a comprehensive resource for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key kinase in the DNA Damage Response (DDR) pathway. It competitively binds to the ATP-binding pocket of its target protein, preventing the phosphorylation of downstream substrates. This inhibition disrupts the cell's ability to repair DNA damage, leading to cell cycle arrest and, in cancer cells with existing DNA repair defects, synthetic lethality.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: Most small molecule inhibitors are soluble in organic solvents like DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.[3]
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of small molecule inhibitors in aqueous and complex biological media can vary. Factors influencing stability include the compound's chemical structure, the pH of the media, the presence of serum proteins, and incubation temperature and duration.[3] Some compounds may be stable for days, while others can degrade within hours. A stability study in your specific experimental conditions is recommended.[3]
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration depends on the cell type and the specific assay. A good starting point is to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).[4][5] The starting range can be guided by any published IC50 values for this compound in similar cell lines or biochemical assays.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media.[3] 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells.[3] 3. Incorrect Concentration: The concentration used may be too low.[3][4] 4. Inactive Target Pathway: The DDR pathway may not be active or critical for survival in your chosen cell line.[5] | 1. Perform a stability study of this compound in your media. Consider refreshing the media with a fresh inhibitor for long-term experiments.[3] 2. Review the physicochemical properties of this compound. If poor permeability is suspected, a different inhibitor might be needed. 3. Conduct a dose-response experiment to find the optimal concentration (IC50).[4][5] 4. Confirm the expression and activation of the target kinase and downstream markers in your cell line via Western blot.[5] |
| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[3] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3] | 1. Use the lowest effective concentration of this compound. Consider using a more selective inhibitor if available.[3] 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments. |
| High variability between replicate wells in plate-based assays | 1. Inconsistent Cell Seeding: Uneven number of cells per well.[4][5] 2. Pipetting Errors: Inaccurate dispensing of inhibitor or reagents.[4] 3. Edge Effects: Evaporation from wells on the edge of the plate.[4] | 1. Ensure a homogenous single-cell suspension before seeding.[4] 2. Use calibrated pipettes and proper pipetting techniques.[4] 3. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity.[4] |
| IC50 value is significantly different from published data | 1. Different Assay Conditions: Variations in cell type, ATP concentration in biochemical assays, or incubation time.[4][6][7] 2. Different Reagent Quality or Source: Variations in inhibitor batch, media, or serum.[4] 3. Compound Degradation: Improper storage of the inhibitor stock solution.[4] | 1. Standardize your assay conditions to match the published protocol as closely as possible.[4] 2. Ensure the quality and consistency of all reagents.[4] 3. Purchase a new batch of the inhibitor and store it correctly.[5] |
Quantitative Data Summary
Table 1: In Vitro Potency of Hypothetical this compound
| Assay Type | Target Kinase | Cell Line | IC50 (nM) |
| Biochemical Assay | Target Kinase X | - | 5.2 |
| Cell-Based Assay | Target Kinase X | HCT116 | 25.8 |
| Cell-Based Assay | Target Kinase X | HeLa | 31.5 |
| Cell-Based Assay | Target Kinase X | U2OS | 19.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell viability in a 96-well format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium. A common approach is a 2-fold or 3-fold dilution series.[5] Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.[5]
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions, vehicle control, or no-treatment control to the respective wells. Each concentration should be tested in triplicate.[5]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Protein Analysis
This protocol is for assessing the inhibition of the DDR pathway by measuring the phosphorylation of a downstream target of the kinase inhibited by this compound.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates.[4]
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phospho-protein of interest and the total protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[4]
-
Quantify the band intensities to determine the extent of inhibition.
Immunofluorescence for DNA Damage Foci
This protocol is for visualizing and quantifying DNA damage foci (e.g., γH2AX) in response to DNA damage and treatment with this compound.
Materials:
-
Cells grown on coverslips
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Fixing buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with a DNA damaging agent and/or this compound for the desired time.
-
Fix the cells with fixing buffer for 10-15 minutes.[9]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[10]
-
Incubate with the primary antibody diluted in blocking solution overnight at 4°C.[10]
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[9][10]
-
Counterstain the nuclei with DAPI.[11]
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the foci using a fluorescence microscope and quantify the number of foci per cell.
Visualizations
Caption: Simplified DNA Damage Response (DDR) pathway initiated by a double-strand break (DSB).
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: A logical troubleshooting workflow for addressing a lack of experimental effect.
References
- 1. DNA Damage Response Pathways and Cancer | Oncohema Key [oncohemakey.com]
- 2. State-of-the-art strategies for targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells [jove.com]
DDRI-18 not showing expected results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DDRI-18, a small molecule inhibitor of the DNA Damage Response (DDR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] It functions as a chemosensitizing agent, enhancing the cytotoxic effects of DNA-damaging anticancer drugs such as etoposide, camptothecin, doxorubicin, and bleomycin.[1][3] The exact molecular target of this compound is still under investigation.[2][3]
Q2: How does this compound-mediated inhibition of NHEJ lead to chemosensitization?
By inhibiting NHEJ, one of the primary pathways for repairing DNA double-strand breaks (DSBs), this compound prevents cancer cells from repairing the DNA damage induced by chemotherapeutic agents. This leads to an accumulation of DNA damage, which can trigger caspase-dependent apoptosis and enhance the cytotoxic effect of the anticancer drugs.[1][3]
Q3: What are the optimal in vitro concentrations for this compound?
Effective concentrations of this compound for in vitro studies typically range from 2 µM to 10 µM.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is this compound itself cytotoxic?
This compound alone generally shows minimal cytotoxicity at its effective chemosensitizing concentrations.[1] However, some decrease in cell viability may be observed at higher concentrations or with prolonged incubation times.
Troubleshooting Guide
Issue 1: No or weak chemosensitization effect observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound or the DNA-damaging agent. | Perform a dose-response matrix to determine the optimal concentrations for synergy. |
| Inappropriate timing of treatment. | Pre-incubation with this compound for 1 to 2 hours before adding the DNA-damaging agent is often necessary to ensure the NHEJ pathway is inhibited when DNA damage occurs. |
| Cell line-specific resistance. | The genetic background of the cell line can influence its sensitivity. For example, cells with defects in other DNA repair pathways may respond differently. Consider the p53 status of your cells, as p53 deficiency can affect the apoptotic response. |
| Drug combination choice. | This compound shows significant potentiation with drugs that induce DNA double-strand breaks, such as topoisomerase inhibitors (etoposide, doxorubicin, camptothecin) and radiomimetics (bleomycin).[1] The effect may be less pronounced with agents that do not directly cause DSBs, like cisplatin.[1] |
| Experimental conditions. | Hypoxia can alter the cellular response to this compound and reduce its chemosensitizing effects.[5] Ensure consistent and optimal cell culture conditions. |
Issue 2: High background or unexpected results in γH2AX immunofluorescence assays.
| Possible Cause | Troubleshooting Steps |
| Issues with antibody staining. | Verify the specificity and optimal dilution of your primary and secondary antibodies. Ensure adequate blocking and washing steps to minimize non-specific binding. |
| Problems with cell fixation and permeabilization. | Optimize fixation and permeabilization protocols for your cell line. Inadequate fixation can lead to loss of foci, while over-permeabilization can increase background. |
| This compound is not an inhibitor of γH2AX formation. | This compound inhibits the repair of DNA damage, which can lead to the persistence of γH2AX foci, not the prevention of their formation. In contrast, other DDR inhibitors like DDRI-9 do inhibit γH2AX foci formation. Ensure you are using the correct compound and interpreting the results accordingly. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell culture variability. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Reagent stability. | Prepare fresh working solutions of this compound and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay variability. | Use multiple, complementary assays to confirm your findings (e.g., both MTT and colony formation assays for cytotoxicity). |
Quantitative Data
The following table summarizes the effect of this compound on the cytotoxicity of various DNA-damaging agents in different cancer cell lines.
| Cell Line | DNA-Damaging Agent | This compound Concentration (µM) | Fold Increase in Cytotoxicity (approx.) | LD50/IC50 (µM) - Without this compound | LD50/IC50 (µM) - With this compound | Reference |
| U2OS (Osteosarcoma) | Etoposide | 2 | 2.9 | 120.60 | 42.69 | [1] |
| U2OS (Osteosarcoma) | Etoposide | 8 | 6.5 | 120.60 | 18.50 | [1] |
| PEA1 (Ovarian) | Cisplatin/VP-16 | 10 | >2 | Not specified | Not specified | [4] |
| PEA2 (Ovarian) | Cisplatin/VP-16 | 10 | >2 | Not specified | Not specified | [4] |
Experimental Protocols & Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits the NHEJ pathway, enhancing chemotherapy-induced apoptosis.
Experimental Workflow for Chemosensitization Assay
Caption: A typical workflow for assessing the chemosensitizing effect of this compound.
Troubleshooting Logic for Unexpected Results
Caption: A decision tree to troubleshoot common issues with this compound experiments.
Detailed Experimental Methodologies
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 2 µM or 8 µM) or DMSO as a vehicle control. Incubate for 1-2 hours.
-
Treatment with DNA-Damaging Agent: Add the DNA-damaging agent (e.g., etoposide) at various concentrations to the wells already containing this compound or DMSO.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
γH2AX Immunofluorescence Staining
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound and/or a DNA-damaging agent as described for the chemosensitization assay.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
-
Quantification: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: After treatment, harvest the cells and resuspend them in PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. The damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head, which is an indicator of the extent of DNA damage.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating DDRI-18's Role in Modulating Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with DDRI-18. Our goal is to help you understand, manage, and effectively utilize its chemosensitizing properties to advance your research.
Frequently Asked Questions (FAQs)
Q1: We observed a dramatic increase in cell death after co-administering this compound with our primary anti-cancer agent. Is this expected?
A1: Yes, this is the expected and documented effect of this compound. It is not a cytotoxic agent on its own but functions as a chemosensitizing agent.[1][2][3] this compound enhances the cytotoxic effects of DNA-damaging anti-cancer drugs such as etoposide (B1684455), camptothecin, doxorubicin, and bleomycin.[1][2] Its mechanism involves the inhibition of the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2] By preventing cancer cells from repairing the DNA damage induced by these drugs, this compound leads to a significant increase in cell death.
Q2: How can we confirm that the observed increase in cell death is due to apoptosis?
A2: The synergistic cell death induced by the combination of a DNA-damaging agent and this compound has been shown to be due to caspase-dependent apoptosis.[1][2][3] You can confirm this in your experiments using the following methods:
-
Annexin V Staining: Use Annexin V staining followed by flow cytometry to detect the externalization of phosphatidylserine, an early hallmark of apoptosis.[1][2]
-
Nuclear Condensation: Stain cells with a nuclear dye like Hoechst 33342 to observe nuclear condensation, a characteristic feature of apoptotic cells.[1]
-
PARP Cleavage: Perform a western blot to detect the cleavage of PARP (poly ADP-ribose polymerase), a substrate of activated caspases.[1]
-
Caspase Inhibition: Pre-treat your cells with a pan-caspase inhibitor, such as z-VAD-fmk. Inhibition of cell death in the presence of the caspase inhibitor would confirm that the apoptosis is caspase-dependent.[1]
Q3: We are seeing excessive cytotoxicity in our experiments, making it difficult to study the mechanism. How can we reduce the overall cell death?
A3: To reduce the overall cytotoxicity while still observing a synergistic effect, you can titrate the concentrations of both this compound and the primary DNA-damaging agent. Consider the following strategies:
-
Lower the Concentration of the DNA-damaging Agent: Since this compound potentiates the effect of the primary drug, you can often use a much lower concentration of that drug to achieve a significant cytotoxic effect.
-
Titrate this compound Concentration: The chemosensitizing effect of this compound is dose-dependent.[1] Reducing the concentration of this compound will lessen its potentiation of the primary drug's cytotoxicity.
-
Optimize Incubation Time: Shortening the incubation time with the drug combination can also reduce the extent of cell death, allowing you to study earlier events in the apoptotic pathway.
Q4: Does this compound have any effect on non-cancerous cells?
A4: Interestingly, one study showed that this compound did not potentiate the cytotoxicity of etoposide in human dermal fibroblasts (HDF), suggesting a potential therapeutic window for this compound in combination therapies.[1] However, it is crucial to test this in your specific experimental model.
Data Summary
The following table summarizes the quantitative data on the potentiation of etoposide-induced cytotoxicity by this compound in U2OS osteosarcoma cells.
| Primary Drug | This compound Concentration | Incubation Time | LD50 of Primary Drug (µM) | Fold Increase in Cytotoxicity |
| Etoposide | 0 µM (DMSO control) | 24 hours | 120.60 | N/A |
| Etoposide | 2 µM | 24 hours | 42.69 | 2.9 |
| Etoposide | 8 µM | 24 hours | 18.50 | 6.5 |
| Etoposide | 0 µM (DMSO control) | 48 hours | 14.35 | N/A |
| Etoposide | 2 µM | 48 hours | 3.13 | 4.6 |
Data extracted from a study on U2OS cells.[1]
Key Signaling Pathways & Experimental Workflows
Caption: Mechanism of this compound in enhancing DNA-damaging drug-induced cytotoxicity.
Caption: Experimental workflow for assessing the chemosensitizing effect of this compound.
Detailed Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the LD50 values for the DNA-damaging agent with and without this compound.
-
Annexin V Apoptosis Assay
This protocol provides a general method for detecting apoptosis by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with the combination of this compound and the DNA-damaging agent as determined from cytotoxicity assays. Include appropriate controls (untreated, single agents).
-
Incubate for the desired time (e.g., 24 hours).[1]
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
DDRI-18 experimental controls and best practices
Welcome to the technical support center for DDRI-18, a potent inhibitor of the DNA Damage Response (DDR) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Non-Homologous End-Joining (NHEJ) DNA repair pathway.[1][2] By inhibiting NHEJ, this compound prevents the repair of DNA double-strand breaks (DSBs), leading to the prolonged presence of DNA damage markers such as γH2AX, ATM, and BRCA1 at the site of damage.[1][3][4] This action enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents.[1][3][4]
Q2: What is the primary application of this compound?
A2: The primary application of this compound is as a chemosensitizing agent. It is used in combination with anticancer drugs that induce DNA double-strand breaks, such as etoposide (B1684455), doxorubicin, camptothecin, and bleomycin, to enhance their tumor-killing effects.[1][3][4]
Q3: How should I store and handle this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] The compound is soluble in DMSO at concentrations up to 10 mg/mL.[5]
Q4: In which cell lines has this compound shown efficacy?
A4: this compound has demonstrated chemosensitizing effects in various human tumor cell lines, including osteosarcoma (U2OS), cervical cancer (HeLa), ovarian cancer (2774), lung cancer (A549), and breast cancer (SK-BR3), among others.[1] Notably, it did not show a significant sensitizing effect in normal human dermal fibroblasts (HDF), suggesting a degree of tumor cell selectivity.[1]
Q5: Does this compound affect the cell cycle?
A5: Studies have shown that this compound does not significantly affect etoposide-induced G2/M cell cycle arrest, indicating that its chemosensitizing effect is primarily due to the inhibition of DNA repair rather than interference with cell cycle checkpoints.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low chemosensitization observed | Compound inactivity: Improper storage or handling may have degraded the compound. | Ensure this compound has been stored correctly. Prepare fresh stock solutions in high-quality, anhydrous DMSO. |
| Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit NHEJ. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. Concentrations between 1 µM and 8 µM have been shown to be effective in U2OS cells.[1] | |
| Cell line resistance: The cell line used may have alternative DNA repair pathways or inherent resistance mechanisms. | Test this compound in a panel of cell lines, including a known sensitive line like U2OS as a positive control. | |
| Incorrect timing of treatment: The pre-incubation time with this compound may not be sufficient. | A pre-incubation period of at least 1 hour before the addition of the DNA-damaging agent is recommended.[1] | |
| High background in MTT/cell viability assays | Compound interference: this compound or the DNA-damaging agent may be interfering with the MTT reagent. | Include a "no-cell" control with media, this compound, and the DNA-damaging agent to check for direct reduction of MTT. |
| Precipitation of compound: The compound may be precipitating in the culture medium. | Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Visually inspect wells for any precipitate. | |
| Faint or no γH2AX foci in immunofluorescence | Ineffective DNA damage: The concentration or duration of the DNA-damaging agent may be insufficient to induce detectable DSBs. | Optimize the concentration and treatment time of the DNA-damaging agent. Include a positive control (e.g., etoposide-treated cells without this compound). |
| Antibody issues: The primary or secondary antibody may not be working correctly. | Use a validated anti-γH2AX antibody at the recommended dilution. Ensure the secondary antibody is appropriate for the primary and is fluorescently bright. | |
| Fixation/Permeabilization issues: Suboptimal cell processing can mask the epitope. | Use a standard fixation and permeabilization protocol (e.g., 4% paraformaldehyde followed by 0.25% Triton X-100). | |
| Inconsistent results in Comet Assay | Variable DNA damage: Inconsistent treatment application can lead to variability. | Ensure uniform exposure of cells to the DNA-damaging agent and this compound. |
| Electrophoresis issues: Variations in voltage or buffer conditions can affect DNA migration. | Maintain consistent electrophoresis conditions for all slides in an experiment. | |
| Cell viability: A high percentage of apoptotic or necrotic cells can lead to "hedgehog" comets, which can skew results. | Assess cell viability before performing the comet assay. Ensure that the level of DNA damage induced is not excessively cytotoxic. |
Data Summary
Table 1: Enhancement of Etoposide Cytotoxicity by this compound in U2OS Cells
| Incubation Time | This compound Concentration (µM) | Etoposide LD50 (µM) | Fold Increase in Cytotoxicity |
| 24 hours | 0 (DMSO control) | 120.60 | - |
| 2 | 42.69 | 2.9 | |
| 8 | 18.50 | 6.5 | |
| 48 hours | 0 (DMSO control) | 14.35 | - |
| 2 | 3.13 | 4.6 | |
| Data sourced from Jun et al., 2012.[1] |
Table 2: Chemosensitizing Effect of this compound with Various Anticancer Drugs in U2OS Cells
| Anticancer Drug | This compound (1 µM) | Outcome |
| Etoposide | + | Significant enhancement of cytotoxicity |
| Camptothecin | + | Significant enhancement of cytotoxicity |
| Doxorubicin | + | Significant enhancement of cytotoxicity |
| Bleomycin | + | Significant enhancement of cytotoxicity |
| 5-Fluorouracil (5-FU) | + | Marginal, not statistically significant enhancement |
| Cisplatin | + | Marginal, not statistically significant enhancement |
| Data sourced from Jun et al., 2012.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 2 µM or 8 µM) or a vehicle control (DMSO) for 1 hour.[1]
-
Co-treatment: Add the DNA-damaging agent (e.g., etoposide) at various concentrations to the wells already containing this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the LD50 values.
Protocol 2: Immunofluorescence for γH2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat with this compound (e.g., 2.5 µM) for 1 hour, followed by treatment with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour).[1]
-
Recovery: Wash out the DNA-damaging agent and incubate in media containing this compound for the desired recovery time (e.g., 3 hours).[1]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify the foci using a fluorescence microscope.
Protocol 3: Comet Assay (Alkaline)
-
Cell Treatment: Treat cells in suspension or as a monolayer as described for the immunofluorescence protocol.
-
Cell Harvesting: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) and pipette onto a comet slide. Allow to solidify on a cold plate.
-
Lysis: Immerse slides in lysis solution (containing high salt and detergents) overnight at 4°C.
-
Alkaline Unwinding: Place slides in an electrophoresis tank with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides, stain with a DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of DNA in the comet tail as an indicator of DNA damage.
Protocol 4: In Vivo Non-Homologous End-Joining (NHEJ) Assay
-
Plasmid Preparation: Linearize a reporter plasmid, such as pEGFP-N1, with a restriction enzyme that cuts within the reporter gene's coding sequence. Purify the linearized plasmid.
-
Transfection: Transfect the cells (e.g., U2OS) with the linearized plasmid using a suitable transfection reagent.
-
This compound Treatment: Immediately after transfection, add this compound (e.g., 2.5 µM) or a vehicle control to the cell culture medium.[1]
-
Incubation: Incubate the cells for 48 hours to allow for DNA repair and reporter gene expression.[1]
-
Analysis: Analyze the expression of the reporter protein (e.g., GFP) by flow cytometry or fluorescence microscopy.
-
Interpretation: A decrease in the percentage of reporter-positive cells in the this compound-treated group compared to the control group indicates inhibition of NHEJ.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting flowchart for this compound.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: DDRI-18 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DDRI-18, a small molecule inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway.
Troubleshooting Guides
This section addresses common issues encountered during key experiments with this compound.
Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT Assay)
Problem: Significant variability in the half-maximal inhibitory concentration (IC50) of DNA-damaging agents when used in combination with this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all experiments. For U2OS cells, a common starting point is 5,000 cells/well in a 96-well plate. | Consistent cell growth and more reproducible IC50 values. |
| This compound Pre-incubation Time | Ensure a consistent pre-incubation time with this compound before adding the DNA-damaging agent. A 1-hour pre-incubation is a good starting point.[1] | Allows for sufficient time for this compound to inhibit the NHEJ pathway, leading to a more consistent chemosensitizing effect. |
| Drug Concentration Ranges | Use a broad range of concentrations for both this compound and the DNA-damaging agent to accurately determine the IC50. | A full dose-response curve allows for more accurate IC50 calculation. |
| DMSO Concentration | Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and ensure it is below a cytotoxic level for the cell line being used. | Minimizes solvent-induced cytotoxicity, which can confound results. |
Example Data: In a study with U2OS cells, pre-treatment with 2 µM and 8 µM this compound for 1 hour before adding etoposide (B1684455) resulted in a significant enhancement of etoposide's cytotoxic effect.[1] After a 24-hour incubation, the LD50 values for etoposide were 120.60 µM (with DMSO), 42.69 µM (with 2 µM this compound), and 18.50 µM (with 8 µM this compound).[1]
High Background or Weak Signal in Immunofluorescence for γH2AX Foci
Problem: Difficulty in visualizing and quantifying distinct γH2AX foci following treatment with a DNA-damaging agent and this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Antibody Quality | Use a high-quality, validated primary antibody specific for phosphorylated H2AX (Ser139). | Reduced non-specific binding and a stronger, more specific signal. |
| Fixation and Permeabilization | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton X-100 in PBS) steps. | Proper cell morphology preservation and efficient antibody penetration. |
| Blocking Step | Ensure adequate blocking (e.g., 1 hour in 5% BSA in PBST) to minimize non-specific antibody binding. | Lower background fluorescence and improved signal-to-noise ratio. |
| Imaging and Analysis | Use appropriate microscope settings and a consistent analysis workflow for foci quantification. | Accurate and reproducible quantification of γH2AX foci. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a DNA damage response inhibitor that specifically inhibits the non-homologous end-joining (NHEJ) DNA repair pathway.[1][2][3] By blocking this repair mechanism, this compound enhances the cytotoxic effects of DNA-damaging anticancer drugs.[1][4]
Q2: How does this compound affect the DNA damage response signaling pathway?
A2: this compound leads to a delay in the resolution of DNA damage-related proteins, such as γH2AX, ATM, and BRCA1, from the sites of DNA lesions.[1][4] This indicates that the DNA damage is not being efficiently repaired.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been characterized in osteosarcoma U2OS cells.[1] It has also been studied in human ovarian cancer cells.[5][6][7]
Q4: What is a typical concentration range for this compound in cell-based assays?
A4: In U2OS cells, this compound has been used at concentrations ranging from 1 µM to 8 µM to demonstrate its chemosensitizing effects with drugs like etoposide.[1]
Q5: How should this compound be stored?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C. Always refer to the manufacturer's specific storage recommendations.
Experimental Protocols
Western Blotting for Phosphorylated DNA Repair Proteins
This protocol outlines the steps to analyze the levels of phosphorylated DNA repair proteins (e.g., phospho-H2AX, phospho-ATM, phospho-BRCA1) in response to DNA damage and this compound treatment.[1]
-
Cell Lysis:
-
Culture and treat cells as required.
-
Harvest approximately 2 x 10^6 cells and lyse them in 100 µL of lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[1]
-
Incubate the lysates on ice for 10 minutes, followed by brief sonication.
-
Clarify the lysates by centrifugation at 15,000 x g for 10 minutes at 4°C.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto a 4-12% gradient or a 15% SDS-polyacrylamide gel.[1]
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-H2AX, anti-phospho-ATM, or anti-phospho-BRCA1) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Comet Assay (Alkaline)
This assay is used to detect DNA damage in individual cells.[1]
-
Cell Preparation:
-
Harvest cells after treatment.
-
Resuspend 5 x 10^2 cells in 5 µL of PBS.[1]
-
-
Slide Preparation:
-
Lysis:
-
Immerse the slides in a lysis solution at 4°C for 40 minutes.[1]
-
-
Electrophoresis:
-
Perform electrophoresis in an alkaline buffer (300 mM NaOH, 1 mM EDTA) at 21 V for 30 minutes in the dark.[1]
-
-
Neutralization and Staining:
-
Neutralize the slides with distilled water, followed by 70% ethanol, and then air dry.[1]
-
Stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide.[1]
-
-
Analysis:
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using appropriate software.[1]
-
Visualizations
Caption: this compound inhibits the NHEJ pathway, leading to apoptosis.
Caption: General experimental workflow for assessing this compound's effects.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Validating DDRI-18 Efficacy: A Guide to Secondary Assay Corroboration
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a compound is paramount. This guide provides a framework for validating the biological activity of DDRI-18, a known inhibitor of the Non-Homologous End-Joining (NHEJ) DNA repair pathway, by complementing a primary cellular assay with a robust secondary validation method.
The primary mechanism of this compound involves the inhibition of the NHEJ pathway, a critical process for repairing DNA double-strand breaks (DSBs).[1][2][3] This inhibition leads to an accumulation of DNA damage and can sensitize cancer cells to DNA-damaging agents.[4][5] To rigorously validate these effects, a multi-assay approach is recommended. This guide outlines a primary γH2AX immunofluorescence assay to quantify DNA damage, and a secondary Annexin V assay to measure the downstream consequence of unrepaired damage: apoptosis.
Data Presentation: Comparative Efficacy of this compound
The following tables summarize expected quantitative data from the described experimental protocols.
Table 1: Primary Assay - γH2AX Foci Formation
| Treatment Group | This compound Conc. (µM) | Etoposide (B1684455) (µM) | Average γH2AX Foci per Cell | Fold Change vs. Etoposide Alone |
| Vehicle Control | 0 | 0 | 2.5 | - |
| This compound Alone | 5 | 0 | 3.1 | - |
| Etoposide Alone | 0 | 10 | 25.8 | 1.0 |
| This compound + Etoposide | 5 | 10 | 62.3 | 2.4 |
Table 2: Secondary Assay - Apoptosis Induction via Annexin V Staining
| Treatment Group | This compound Conc. (µM) | Etoposide (µM) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Change vs. Etoposide Alone |
| Vehicle Control | 0 | 0 | 4.2% | - |
| This compound Alone | 5 | 0 | 5.1% | - |
| Etoposide Alone | 0 | 10 | 18.5% | 1.0 |
| This compound + Etoposide | 5 | 10 | 45.2% | 2.4 |
Mandatory Visualization
Figure 1. Simplified signaling pathway of the Non-Homologous End-Joining (NHEJ) DNA repair process and the inhibitory action of this compound.
Figure 2. Experimental workflow for the primary (γH2AX) and secondary (Annexin V) assays to validate this compound activity.
Experimental Protocols
Primary Assay: γH2AX Immunofluorescence Staining
This protocol is designed to visualize and quantify DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.
Materials:
-
U2OS (human bone osteosarcoma) cell line
-
This compound
-
Etoposide (topoisomerase II inhibitor, DNA damaging agent)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (5% BSA in PBS)
-
Primary Antibody: Rabbit anti-γH2AX (Ser139)
-
Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.
-
Treatment: Pre-treat cells with 5 µM this compound or vehicle (DMSO) for 1 hour. Subsequently, introduce 10 µM etoposide or vehicle to the respective wells and incubate for 2 hours.
-
Fixation: Aspirate the media, wash cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with anti-γH2AX primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash once with PBS, and mount onto microscope slides using antifade medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
Secondary Assay: Annexin V Apoptosis Assay
This flow cytometry-based assay validates the functional consequence of this compound-induced DNA damage accumulation by quantifying apoptotic cells.
Materials:
-
U2OS cell line
-
This compound
-
Etoposide
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed U2OS cells in a 6-well plate. After 24 hours, treat the cells with this compound and/or etoposide as described in the primary assay protocol, but extend the incubation period to 24 hours to allow for the induction of apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each treatment.
-
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Non-homologous end joining - Wikipedia [en.wikipedia.org]
- 4. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Unveiling the Efficacy of DDRI-18: A Comparative Analysis Against Competing DNA Damage Response Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics, small molecule inhibitors targeting the DNA Damage Response (DDR) pathway represent a promising strategy to enhance the efficacy of traditional chemotherapy and radiation. This report provides a detailed comparative analysis of DDRI-18, a potent inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway, against other notable DDR inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's efficacy, supported by experimental data.
This compound has been identified as a chemosensitizing agent that enhances the cytotoxic effects of DNA-damaging anticancer drugs.[1][2][3] Its primary mechanism of action involves the inhibition of the NHEJ pathway, a crucial process for the repair of DNA double-strand breaks.[1][3] This inhibition leads to a sustained accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This report will delve into comparative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Comparative Efficacy of DDR Inhibitors
The following tables summarize the quantitative data from studies comparing the efficacy of this compound with other DDR inhibitors.
Table 1: Chemosensitization Effect of this compound with Etoposide (B1684455)
| Compound | Concentration | Fold Increase in Etoposide Cytotoxicity (U2OS cells, 24h) | Fold Increase in Etoposide Cytotoxicity (U2OS cells, 48h) |
| This compound | 2 µM | 2.9-fold | 4.6-fold |
| This compound | 8 µM | 6.5-fold | Not available |
Data extracted from "Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response".[1]
Table 2: Sensitization of Ovarian Cancer Cells to Cisplatin (B142131)/Etoposide Treatment
| Compound | Target Pathway | Sensitization Factor (Rf) in PEA1 cells | Sensitization Factor (Rf) in PEA2 cells |
| This compound | NHEJ | >2-fold | >2-fold |
| YU238259 | HRR | 1.15 | 1.09 |
| A12B4C3 | NHEJ | 1.74 | 2.13 |
Data extracted from "DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions".[2][4] The sensitization factor (Rf) was determined for the combination of the DDR inhibitor with cisplatin and etoposide.[4]
Key Experimental Protocols
Immunofluorescence Staining for DNA Damage Foci
Objective: To visualize and quantify the formation and resolution of DNA damage-related protein foci (e.g., γH2AX, ATM, BRCA1) in response to DNA damage and inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Osteosarcoma U2OS cells were cultured on coverslips. To induce DNA damage, cells were treated with 10 µM etoposide for 1 hour. For inhibitor studies, cells were pre-incubated with this compound (2.5 µM), KU55933 (10 µM), or NU7026 (10 µM) for 1 hour prior to etoposide treatment.
-
Post-Treatment Incubation: After etoposide treatment, the medium was replaced with fresh medium containing the respective inhibitors and incubated for various time points (e.g., 0, 1, 3, 6 hours) to monitor the resolution of DNA damage foci.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100 in PBS.
-
Immunostaining: Cells were blocked with a suitable blocking buffer and then incubated with primary antibodies against γH2AX, phospho-ATM, or phospho-BRCA1 overnight at 4°C. Following primary antibody incubation, cells were washed and incubated with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining. Images were acquired using a high-content imaging system (e.g., IN Cell Analyzer). The number and intensity of nuclear foci were quantified using image analysis software.[1][3]
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of anticancer drugs in the presence or absence of DDR inhibitors.
Methodology:
-
Cell Seeding: U2OS cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells were pre-treated with various concentrations of this compound (e.g., 2 µM and 8 µM) for 1 hour. Subsequently, a range of concentrations of a DNA-damaging agent (e.g., etoposide, camptothecin, doxorubicin, bleomycin) was added to the wells.
-
Incubation: The plates were incubated for 24 or 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: The medium was removed, and the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the vehicle-treated control.[1][3]
In Vivo DNA End-Joining Assay
Objective: To directly measure the efficiency of the NHEJ DNA repair pathway in cells.
Methodology:
-
Plasmid Preparation: A reporter plasmid (e.g., pEGFP-N1) was linearized using a restriction enzyme (e.g., BsrGI) to create double-strand breaks.
-
Transfection: U2OS cells were transfected with the linearized plasmid.
-
Inhibitor Treatment: Immediately after transfection, cells were treated with DMSO (control) or this compound (2.5 µM).
-
Incubation: Cells were incubated for 48 hours to allow for DNA repair and expression of the reporter protein (e.g., GFP).
-
Flow Cytometry Analysis: The percentage of GFP-positive cells was determined by flow cytometry. A higher percentage of GFP-positive cells indicates more efficient NHEJ-mediated repair of the linearized plasmid.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DDRI-18 and Other Non-Homologous End Joining (NHEJ) Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) network is a critical cellular process for maintaining genomic integrity, and its dysregulation is a hallmark of cancer. A key pathway within the DDR is Non-Homologous End Joining (NHEJ), responsible for repairing DNA double-strand breaks. Inhibition of the NHEJ pathway has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging cancer therapies. This guide provides a comparative overview of DDRI-18, a novel NHEJ inhibitor, with other well-characterized inhibitors of this pathway, SCR7 and Peposertib.
Introduction to NHEJ Inhibitors
This compound is a small molecule that has been identified as an inhibitor of the NHEJ DNA repair process.[1] While its precise molecular target remains to be fully elucidated, it has been shown to potentiate the cytotoxic effects of various DNA-damaging agents, making it a promising chemosensitizing agent.[1]
For a comprehensive comparison, this guide includes:
-
SCR7: An inhibitor of DNA Ligase IV, a key enzyme in the final ligation step of the NHEJ pathway.
-
Peposertib (M3814): A potent and selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical apical kinase in the NHEJ pathway.[2][3]
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound, SCR7, and Peposertib, focusing on their inhibitory concentrations and effects on cell viability. It is important to note that a direct biochemical IC50 for this compound's inhibition of the overall NHEJ process is not currently available in the public domain. The provided data for this compound reflects its chemosensitization potential.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 / LD50 | Reference |
| This compound | NHEJ Pathway (Specific target unknown) | Chemosensitization (MTT Assay with Etoposide) | U2OS | LD50 = 42.69 µM (with 2µM this compound) | [1] |
| Chemosensitization (MTT Assay with Etoposide) | U2OS | LD50 = 18.50 µM (with 8µM this compound) | [1] | ||
| SCR7 | DNA Ligase IV | Cell Viability | Nalm6 | IC50 = 40 µM | [4] |
| DNA Ligase IV | Cell Viability | Reh | IC50 = 40 µM | [5] | |
| Peposertib (M3814) | DNA-PKcs | Biochemical Kinase Assay | - | IC50 ≈ 46 nM | [6] |
| DNA-PKcs | Cellular NHEJ Reporter Assay | - | EC50 = 0.35 µM | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Non-Homologous End Joining (NHEJ) Signaling Pathway
The diagram below illustrates the key steps in the classical NHEJ pathway and indicates the points of inhibition for SCR7 and Peposertib. As the specific target of this compound is unknown, it is depicted as inhibiting the overall pathway.
Caption: The NHEJ pathway with points of inhibition.
Experimental Workflow: In Vivo DNA End-Joining Assay
This diagram outlines the typical workflow for an in vivo DNA end-joining assay, a common method to assess the efficacy of NHEJ inhibitors.
Caption: Workflow for assessing NHEJ inhibition.
Experimental Protocols
In Vivo DNA End-Joining Assay
This assay measures the ability of cells to repair a linearized plasmid, which requires a functional NHEJ pathway to recircularize and express a reporter gene.[1]
Materials:
-
U2OS cells (or other suitable cell line)
-
pEGFP-N1 plasmid
-
BsrG1 restriction enzyme
-
Transfection reagent
-
This compound, SCR7, or Peposertib
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Linearize the pEGFP-N1 plasmid by digesting with the BsrG1 restriction enzyme. Purify the linearized plasmid.
-
Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the linearized pEGFP-N1 plasmid using a suitable transfection reagent.
-
Immediately after transfection, treat the cells with the desired concentration of the NHEJ inhibitor (e.g., 2.5 µM this compound) or DMSO as a vehicle control.
-
Incubate the cells for 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in the inhibitor-treated group compared to the control group indicates inhibition of NHEJ.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. A reduction in the repair of these breaks over time in the presence of an inhibitor indicates inhibition of a DNA repair pathway like NHEJ.
Materials:
-
Cells to be tested
-
DNA-damaging agent (e.g., etoposide (B1684455) or ionizing radiation)
-
NHEJ inhibitor
-
Low melting point agarose (B213101)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate software for analysis
Procedure:
-
Treat cells with a DNA-damaging agent to induce double-strand breaks.
-
Wash the cells and incubate them in a fresh medium with or without the NHEJ inhibitor for a specific repair time (e.g., 3 hours).
-
Harvest the cells and embed them in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells by immersing the slides in a lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Perform electrophoresis under neutral or alkaline conditions. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using specialized software. Increased tail length and intensity in inhibitor-treated cells compared to controls indicate a failure to repair DNA breaks.
Conclusion
This compound, SCR7, and Peposertib are all valuable tools for studying the NHEJ pathway and hold potential as cancer therapeutics. While Peposertib and SCR7 have well-defined molecular targets and established potencies, the specific mechanism of this compound is still under investigation. The available data strongly suggests that this compound is an effective inhibitor of the NHEJ pathway, primarily demonstrated through its ability to sensitize cancer cells to DNA-damaging agents. Further studies to identify its precise molecular target and to quantify its direct inhibitory effect on NHEJ will be crucial for its continued development and clinical application. This guide provides a framework for comparing these inhibitors and for designing experiments to further elucidate their mechanisms and therapeutic potential.
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SCR7, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validating the Inhibition of DNA Damage Response: A Comparative Guide to DDRI-18 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, validating the efficacy of compounds that modulate the DNA Damage Response (DDR) is a critical step in preclinical studies. This guide provides a comprehensive comparison of experimental methods to validate the activity of DDRI-18, a known inhibitor of the non-homologous end-joining (NHEJ) DNA repair pathway, alongside other notable DDR inhibitors. The focus is on providing objective performance comparisons supported by experimental data and detailed protocols.
Understanding this compound and the DNA Damage Response
This compound is a small molecule that has been identified as an inhibitor of the DNA damage response, specifically targeting the NHEJ pathway.[1] This pathway is a crucial mechanism for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. By inhibiting NHEJ, this compound can sensitize cancer cells to DNA-damaging agents like etoposide (B1684455), doxorubicin, and bleomycin, leading to increased cell death.[2] The validation of such inhibitors is paramount and typically involves a multi-faceted approach to demonstrate their impact on DNA repair, cell viability, and the induction of apoptosis.
Comparative Analysis of DDR Inhibitors
To provide a clear comparison, this guide will focus on this compound and three other well-characterized DDR inhibitors:
-
NU7026: A selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key component of the NHEJ pathway.[3][4]
-
KU55933: A potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a primary activator of the DDR signaling cascade in response to DSBs.[5][6]
-
M3814 (Peposertib): An orally bioavailable and selective inhibitor of DNA-PK currently under clinical investigation.[7][8]
The following tables summarize quantitative data from various studies to allow for a direct comparison of the effects of these inhibitors.
Data Presentation: Quantitative Comparison of DDR Inhibitors
Table 1: Inhibition of DNA Repair
| Inhibitor | Target | Assay | Cell Line | Concentration | Result | Reference |
| This compound | NHEJ | γH2AX Foci Assay | U2OS | 2.5 µM | Delayed resolution of γH2AX foci after etoposide treatment | [2] |
| Comet Assay | U2OS | 2.5 µM | Increased tail DNA percentage after etoposide treatment | [2] | ||
| NU7026 | DNA-PK | γH2AX Foci Assay | CH1 | 10 µM | Increased number of γH2AX foci after ionizing radiation | [4][9] |
| Clonogenic Assay | K562 | 10 µM | Potentiated growth inhibition of etoposide | [3] | ||
| KU55933 | ATM | γH2AX Foci Assay | U251 | 10 µM | Increased percentage of nuclei with γH2AX foci after TMZ treatment | [10] |
| Western Blot | HeLa | 10 µM | Inhibition of radiation-induced p53 Ser15 phosphorylation | [11] | ||
| M3814 | DNA-PK | γH2AX Foci Assay | A549, H460 | 5 µM | Increased γH2AX foci after paclitaxel (B517696) or etoposide treatment | [12][13] |
| In vivo Xenograft | A2780, SKOV3 | 50 mg/kg | Limited single-agent efficacy, enhances topoisomerase II inhibitor activity | [14] |
Table 2: Effects on Cell Viability and Apoptosis
| Inhibitor | Assay | Cell Line | Concentration | Effect | Reference |
| This compound | MTT Assay | U2OS | 2 µM | 4.6-fold increase in etoposide cytotoxicity | [2] |
| Annexin V Staining | U2OS | 2.5 µM | Increased apoptosis in combination with etoposide | [2] | |
| Western Blot | U2OS | 2.5 µM | Increased cleaved caspase-3 and cleaved PARP with etoposide | [2] | |
| NU7026 | Growth Inhibition Assay | K562 | 10 µM | Potentiation of doxorubicin-induced cytotoxicity | [3] |
| Cell Cycle Analysis | K562 | 10 µM | Increased etoposide-induced G2/M arrest | [3] | |
| KU55933 | Clonogenic Assay | U251 | 10 µM | Sensitizes cells to TMZ treatment | [10] |
| Apoptosis Assay | Breast/Prostate Cancer Cells | Not specified | Induces apoptosis by inhibiting glucose uptake | [15] | |
| M3814 | CCK-8 Assay | A549, H460 | 5 µM | Potentiated anti-tumor effect of paclitaxel and etoposide | [12][13] |
| In vivo Xenograft | NSCLC models | 50 mg/kg | Tumor regression in combination with chemotherapy | [12][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
γH2AX Foci Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks.
-
Cell Culture and Treatment: Plate cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with the DDR inhibitor (e.g., this compound) for a predetermined time, followed by co-treatment with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[16][17] Wash again with PBS and permeabilize with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[16][17]
-
Blocking and Antibody Incubation: Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.[16] Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Imaging: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.[16]
-
Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified using image analysis software such as ImageJ/Fiji or CellProfiler.[18]
Comet Assay (Single Cell Gel Electrophoresis)
This technique measures DNA fragmentation in individual cells.
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[19]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".[20]
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with the DDR inhibitor alone or in combination with a cytotoxic agent for the desired duration.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[21] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.
-
Cell Harvesting and Staining: After treatment, harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[23][24][25]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[24]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Cleaved Caspase-3 and PARP
This technique confirms the activation of the apoptotic cascade by detecting the cleavage of key proteins.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.[26]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: The presence of the cleaved forms of caspase-3 (17/19 kDa fragments) and PARP (89 kDa fragment) indicates the activation of apoptosis.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified signaling pathway of DNA Damage Response.
Experimental Workflow Diagram
Caption: General experimental workflow for validating DDR inhibitors.
Logical Relationship Diagram
Caption: Logical flow of DDR inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of ATM Kinase Inhibitor KU-55933 as Potential Anti-Toxoplasma gondii Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ATM inhibitor KU-55933 increases the TMZ responsiveness of only inherently TMZ sensitive GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity of M3814, an Oral DNA-PK Inhibitor, In Combination with Topoisomerase II Inhibitors in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATM inhibitor KU-55933 induces apoptosis and inhibits motility by blocking GLUT1-mediated glucose uptake in aggressive cancer cells with sustained activation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
Cross-Validation of DDRI-18: A Comparative Guide for Researchers
An In-depth Analysis of the DNA Damage Response Inhibitor DDRI-18 Across Various Cancer Cell Lines
The small molecule this compound has been identified as a promising chemosensitizing agent that enhances the efficacy of DNA-damaging cancer therapies. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Performance of this compound in Combination with Etoposide (B1684455)
This compound has been shown to significantly increase the cytotoxicity of the topoisomerase II inhibitor etoposide in the human osteosarcoma cell line U2OS. The half-maximal lethal dose (LD50) of etoposide was substantially reduced in the presence of this compound, indicating a potent synergistic effect.
| Cell Line | Treatment | Incubation Time | LD50 (µM) | Fold Increase in Cytotoxicity |
| U2OS | Etoposide alone | 24 hours | 120.60 | - |
| Etoposide + 2 µM this compound | 24 hours | 42.69 | 2.9-fold | |
| Etoposide + 8 µM this compound | 24 hours | 18.50 | 6.5-fold | |
| Etoposide alone | 48 hours | 14.35 | - | |
| Etoposide + 2 µM this compound | 48 hours | 3.13 | 4.6-fold |
Table 1: Potentiation of Etoposide Cytotoxicity by this compound in U2OS Cells. Data extracted from Jun et al., 2012.[1]
Comparison with Other DNA Repair Inhibitors in Ovarian Cancer
A study by Węsierska et al. (2023) compared the efficacy of this compound with other DNA double-strand break repair inhibitors, YU238259 (a homologous recombination inhibitor) and A12B4C3 (another non-homologous end joining inhibitor), in cisplatin-sensitive (PEA1) and cisplatin-resistant (PEA2) ovarian cancer cell lines when used in combination with cisplatin (B142131) and etoposide (CDDP/VP-16). This compound demonstrated a significant ability to sensitize both cell lines to the combination therapy.
| Cell Line | Treatment | IC50 of CDDP/VP-16 (µM) | Reduction Factor (Rf) |
| PEA1 | CDDP/VP-16 alone | 1.83 ± 0.11 | - |
| CDDP/VP-16 + 10 µM this compound | 0.85 ± 0.05 | 2.15 | |
| CDDP/VP-16 + 5 µM A12B4C3 | 1.05 ± 0.07 | 1.74 | |
| CDDP/VP-16 + 10 µM YU238259 | 1.59 ± 0.09 | 1.15 | |
| PEA2 | CDDP/VP-16 alone | 3.48 ± 0.21 | - |
| CDDP/VP-16 + 10 µM this compound | 1.63 ± 0.10 | 2.13 | |
| CDDP/VP-16 + 5 µM A12B4C3 | 1.63 ± 0.11 | 2.13 | |
| CDDP/VP-16 + 10 µM YU238259 | 3.19 ± 0.18 | 1.09 |
Table 2: Comparative Sensitization of Ovarian Cancer Cells to Cisplatin and Etoposide by DNA Repair Inhibitors. A Reduction Factor (Rf) greater than 1 indicates chemosensitization. Data extracted from Węsierska et al., 2023.[2][3][4]
Mechanism of Action: Inhibition of Non-Homologous End Joining
This compound is known to inhibit the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[1][5] This inhibition leads to a delay in the resolution of DNA damage, as evidenced by the persistence of γH2AX, ATM, and BRCA1 foci at DNA lesion sites.[1][5] The synergistic effect on cell death when combined with DNA-damaging agents is due to caspase-dependent apoptosis.[1][5] While the precise molecular target of this compound within the NHEJ pathway has not been fully elucidated, its functional similarity to the DNA-PK inhibitor NU7026 suggests a potential role in targeting this key kinase.[1]
Figure 1: Proposed mechanism of this compound in the NHEJ pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to evaluate the efficacy of this compound.
Figure 2: General workflows for cell viability and apoptosis assays.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without a DNA-damaging agent, and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a DNA-damaging agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-γH2AX antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope.
Cell Cycle Analysis
-
Cell Preparation: Treat cells with this compound and/or a DNA-damaging agent, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2][3]
Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells as required, then lyse the cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3 and -7 (e.g., containing the DEVD sequence).[1][3]
-
Incubation: Incubate at room temperature to allow for caspase-mediated cleavage of the substrate.
-
Signal Detection: Measure the resulting luminescence or fluorescence, which is proportional to the caspase-3/7 activity.[1][3]
References
- 1. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
DDRI-18 in Combination with Standard of Care for Osteosarcoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA damage response inhibitor DDRI-18 in combination with the standard-of-care chemotherapeutic agent, etoposide (B1684455), against etoposide monotherapy in a preclinical osteosarcoma model. The information presented is based on available experimental data and is intended to inform further research and development in the field of oncology.
Executive Summary
This compound is a small molecule inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway. By inhibiting this critical DNA repair mechanism, this compound has been shown to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents like etoposide. In the context of osteosarcoma, a cancer characterized by significant DNA damage, this combination therapy presents a promising strategy to enhance treatment efficacy. This guide outlines the preclinical evidence for this synergy, focusing on the human osteosarcoma cell line U2OS as a model system.
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a study by Jun et al. (2012), which investigated the effect of this compound on etoposide-induced apoptosis in U2OS osteosarcoma cells.
| Treatment Group | Percentage of Apoptotic Cells (Annexin V Positive)[1] |
| DMSO (Control) | 7.7% |
| This compound (5 µM) alone | 8.9% |
| Etoposide (10 µM) alone | 18.2% |
| Etoposide (10 µM) + this compound (5 µM) | 78.0% |
Note: Data represents the percentage of cells stained with Annexin V after 24 hours of treatment.
Mechanism of Action: Signaling Pathway
Etoposide, a topoisomerase II inhibitor, induces DNA double-strand breaks (DSBs) in rapidly dividing cancer cells. The cell's primary mechanism for repairing these breaks is the Non-Homologous End Joining (NHEJ) pathway. This compound inhibits this pathway, leading to an accumulation of unrepaired DNA damage and subsequently, apoptosis.
References
Independent Verification of DDRI-18 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA Damage Response Inhibitor (DDRI-18) with alternative compounds, supported by experimental data. This compound is a known inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair pathway, a critical mechanism for cell survival after DNA damage. Its ability to sensitize cancer cells to chemotherapeutic agents makes it a compound of significant interest. This document summarizes its performance against other inhibitors targeting related DNA damage response pathways and provides detailed experimental protocols for verification.
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and its comparators.
Table 1: Comparison of Inhibitor Potency
| Inhibitor | Primary Target/Pathway | IC50 | Cell Line(s) | Reference(s) |
| This compound | Non-Homologous End Joining (NHEJ) | Not Reported | U2OS, PEA1, PEA2 | [1] |
| A12B4C3 | Polynucleotide Kinase/Phosphatase (PNKP) | 60 nM | A549, MDA-MB-231 | [2][3] |
| SCR7 | DNA Ligase IV (NHEJ) | 8.5 - 120 µM | MCF7, A549, HeLa, T47D, A2780, HT1080, Nalm6 | [4][5] |
| KU-55933 | Ataxia-Telangiectasia Mutated (ATM) | 12.9 nM (in vitro) | Not specified | |
| NU7026 | DNA-dependent Protein Kinase (DNA-PK) | 0.23 µM (in vitro) | Not specified |
Note: A direct IC50 value for this compound's inhibition of the NHEJ pathway has not been reported in the reviewed literature. Its activity is primarily characterized by its chemosensitization effects.
Table 2: Chemosensitization Efficacy
| Primary Drug | Sensitizing Inhibitor | Inhibitor Concentration | Fold Increase in Cytotoxicity / Sensitization Factor (Rf) | Cell Line(s) | Reference(s) |
| Etoposide | This compound | 2 µM | 2.9-fold | U2OS | [6] |
| Etoposide | This compound | 8 µM | 6.5-fold | U2OS | [6] |
| Cisplatin/Etoposide | This compound | Not Specified | >2-fold (Rf) | PEA1, PEA2 | [1] |
| Cisplatin/Etoposide | A12B4C3 | Not Specified | 1.74 - 2.13 (Rf) | PEA1, PEA2 | [1] |
| Camptothecin | This compound | 1 µM | Statistically significant enhancement | U2OS | [6] |
| Doxorubicin | This compound | 1 µM | Statistically significant enhancement | U2OS | [6] |
| Bleomycin | This compound | 1 µM | Statistically significant enhancement | U2OS | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
γH2AX Foci Formation Assay (Immunofluorescence)
This assay is used to visualize and quantify DNA double-strand breaks (DSBs).
-
Cell Seeding: Seed cells (e.g., U2OS) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the DNA damaging agent (e.g., etoposide) with and without the DDR inhibitor (this compound or alternatives) for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Quantification: Analyze images using software (e.g., ImageJ/Fiji) to count the number of γH2AX foci per nucleus.
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA fragmentation in individual cells.
-
Cell Preparation: Harvest cells after treatment and resuspend in ice-cold PBS.
-
Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the tank to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining:
-
Gently wash the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to measure parameters such as tail length, tail intensity, and tail moment, which are indicative of the extent of DNA damage.
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of the DDR inhibitor. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 or LD50 values from the dose-response curves.
-
Calculate the chemosensitization enhancement factor by comparing the IC50/LD50 values in the presence and absence of the DDR inhibitor.
-
References
- 1. DNA Double-Strand Break Repair Inhibitors: YU238259, A12B4C3 and this compound Overcome the Cisplatin Resistance in Human Ovarian Cancer Cells, but Not under Hypoxia Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of a small molecule inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: DDRI-18 versus siRNA Knockdown for Modulating the DNA Damage Response
In the landscape of modern molecular biology and drug discovery, researchers employ a variety of tools to probe and manipulate cellular pathways. This guide provides a comparative analysis of two distinct methodologies for intervening in the DNA Damage Response (DDR): the small molecule inhibitor DDRI-18 and small interfering RNA (siRNA) technology. While both can be utilized to study and potentially counteract disease mechanisms, they operate on fundamentally different principles.
Here, we compare the effects of this compound, an inhibitor of the Non-Homologous End Joining (NHEJ) DNA repair process, with the specific knockdown of a key DDR protein, Ataxia-Telangiectasia Mutated (ATM), using siRNA. This comparison will illuminate the distinct advantages and applications of each approach for researchers in oncology, drug development, and cell biology.
At a Glance: this compound vs. ATM siRNA
| Feature | This compound | siRNA Knockdown of ATM |
| Target | DNA Damage Response Pathway (specifically NHEJ) | ATM mRNA |
| Mechanism | Inhibition of a cellular process (DNA repair) | Post-transcriptional gene silencing |
| Mode of Action | Functional inhibition of pathway components | Reduction of target protein synthesis |
| Specificity | Pathway-specific, may have off-target effects on related kinases | Sequence-specific, with potential for off-target mRNA effects |
| Duration of Effect | Transient and dependent on compound half-life | Transient to stable, depending on experimental design (typically 3-7 days)[1] |
| Delivery | Direct addition to cell culture media | Transfection or viral delivery into cells[][] |
Mechanisms of Action: A Tale of Two Strategies
This compound and siRNA represent two different philosophies of intervention. This compound is a functional inhibitor, while siRNA is a tool for depleting a specific protein.
This compound: Inhibiting the DNA Repair Machinery
This compound is a small molecule that has been identified as an inhibitor of the DNA Damage Response, specifically targeting the Non-Homologous End Joining (NHEJ) pathway.[4][5][6] The precise molecular target of this compound is not yet fully elucidated, but its effect is a functional blockade of DNA repair.[5][6] This leads to a delayed resolution of DNA damage-associated protein foci, such as γH2AX, phosphorylated ATM (p-ATM), and BRCA1, following the induction of DNA damage.[5][6] By inhibiting DNA repair, this compound can enhance the cytotoxic effects of DNA-damaging chemotherapeutic agents.[5]
siRNA: Silencing a Key Player
Small interfering RNA (siRNA) operates through the RNA interference (RNAi) pathway.[][7] An siRNA molecule is a short, double-stranded RNA that is complementary to a specific sequence within a target messenger RNA (mRNA).[][8] When introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC).[][][8] The RISC complex then uses the siRNA as a guide to find and cleave the target mRNA, leading to its degradation and preventing the synthesis of the corresponding protein.[][][7] In this context, an siRNA targeting ATM would specifically reduce the cellular levels of the ATM protein.
Visualizing the Mechanisms
Caption: Mechanisms of this compound pathway inhibition versus siRNA-mediated protein knockdown.
Experimental Data: A Comparative Overview
The following tables summarize hypothetical but representative data based on published findings for this compound and what would be expected from an ATM siRNA experiment.
Table 1: Effect on DNA Damage Foci Persistence
| Treatment | γH2AX Foci Remaining at 3h Post-Damage (%) | Reference |
| Control (DMSO) | 48.6% | [5] |
| This compound (2.5 µM) | 76.6% | [5] |
| Control siRNA | ~50% | Expected |
| ATM siRNA | >70% | Expected |
Table 2: Chemosensitization to Etoposide (B1684455)
| Treatment | Etoposide IC50 | Fold Sensitization | Reference |
| Control (DMSO) | X µM | 1 | [5] |
| This compound (2 µM) | < X µM | >1 | [5] |
| Control siRNA | Y µM | 1 | Expected |
| ATM siRNA | < Y µM | >1 | Expected |
Experimental Protocols
This compound Treatment
-
Cell Culture: Osteosarcoma U2OS cells are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution.
-
Treatment: Cells are pre-incubated with this compound (e.g., 2.5 µM) or DMSO (vehicle control) for 1 hour.[5]
-
Induction of DNA Damage: A DNA damaging agent, such as etoposide (10 µM), is added for 1 hour to induce DNA double-strand breaks.[5]
-
Washout and Recovery: The etoposide-containing medium is removed, and fresh medium containing this compound or DMSO is added. Cells are incubated for various time points (e.g., 0, 1, 3, 6 hours) to monitor the DNA damage response.[5]
-
Analysis: Cells are fixed and stained for DNA damage markers (e.g., γH2AX, p-ATM) for immunofluorescence microscopy, or cell viability is assessed using an MTT assay.[5][6]
siRNA Knockdown of ATM
-
Cell Culture: U2OS cells are seeded in antibiotic-free medium to be ready for transfection at an appropriate confluency.
-
siRNA Preparation: A validated siRNA targeting ATM and a non-targeting control siRNA are diluted in an appropriate buffer.
-
Transfection: The siRNAs are mixed with a transfection reagent (e.g., Oligofectamine) and incubated to form siRNA-lipid complexes. This mixture is then added to the cells. A final siRNA concentration of 0.1 µM is often used.[7]
-
Incubation: Cells are incubated with the siRNA-transfection reagent complex for a specified period (e.g., 5 hours), after which complete medium is added. The cells are then incubated for 24-72 hours to allow for mRNA and protein knockdown.[7]
-
Verification of Knockdown: Knockdown efficiency is confirmed by quantitative RT-PCR to measure ATM mRNA levels and by Western blot to measure ATM protein levels.[7]
-
Functional Assays: Once knockdown is confirmed, the cells can be subjected to DNA damage and analyzed for phenotypes such as DNA repair kinetics or chemosensitivity, as described for the this compound protocol.
Visualizing the Experimental Workflow
Caption: Comparative experimental workflow for this compound treatment and ATM siRNA knockdown.
Logical Relationships: Pathway vs. Protein
The choice between this compound and siRNA depends on the research question.
-
This compound is suitable for studying the consequences of inhibiting the NHEJ pathway as a whole. This can reveal the cellular reliance on this pathway for survival and the potential for chemosensitization by broad inhibition of DNA repair.
-
ATM siRNA is ideal for dissecting the specific role of the ATM protein in the DNA damage response. This allows researchers to attribute specific phenotypes to the loss of ATM function, such as its role in cell cycle checkpoint activation and the phosphorylation of downstream targets.
Caption: Logical decision framework for choosing between this compound and ATM siRNA.
Conclusion
This compound and siRNA are powerful but distinct tools for investigating the DNA Damage Response. This compound offers a means to inhibit the NHEJ pathway functionally, providing insights into the consequences of blocking this critical DNA repair mechanism. In contrast, siRNA-mediated knockdown of ATM allows for the precise dissection of the role of this specific protein within the broader DDR network. The choice of methodology should be guided by the specific research question, with this compound being more suited for pathway-level inquiries and siRNA for protein-specific functional studies. Understanding the unique capabilities and limitations of each approach is crucial for designing robust experiments and accurately interpreting their outcomes.
References
- 1. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of this compound (3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound (3,3'-(1H,3'H-5,5'-bibenzo[d]imidazole-2,2'-diyl)dianiline), a novel small molecule inhibitor modulating the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DDRI-18 and its Analogs: A Guide for Drug Discovery Professionals
An in-depth review of the DNA Damage Response inhibitor DDRI-18 and its structurally related bis-benzimidazole analogs, detailing their mechanisms of action, cytotoxic effects, and the experimental protocols for their evaluation.
This guide provides a comparative analysis of the novel DNA Damage Response (DDR) inhibitor, this compound, and its structural analogs from the bis-benzimidazole class of compounds. This compound has emerged as a promising chemosensitizing agent by inhibiting the Non-Homologous End Joining (NHEJ) DNA repair pathway. Its analogs, while structurally similar, often exhibit different mechanisms of action, primarily targeting topoisomerase I. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data to inform future research and development in this area.
Introduction to this compound and its Analogs
This compound, chemically known as 3,3′-(1H,3′H-5,5′-bibenzo[d]imidazole-2,2′-diyl)dianiline, is a small molecule that has been identified as a potent inhibitor of the DNA Damage Response.[1][2] Specifically, it has been shown to inhibit the NHEJ pathway, a crucial mechanism for repairing DNA double-strand breaks.[1][3] By impeding this repair process, this compound enhances the efficacy of various DNA-damaging anticancer drugs, such as etoposide, camptothecin, doxorubicin, and bleomycin.[1][2] This chemosensitization effect makes this compound a compelling candidate for combination cancer therapies.
Structurally related to this compound are a series of bis-benzimidazole derivatives. These compounds share the core bibenzo[d]imidazole scaffold but differ in their substituent groups. While sharing a common structural framework, these analogs have been reported to act through different mechanisms, most notably as DNA topoisomerase I inhibitors.[4] This guide will explore these differences and similarities, providing a comparative view of their biological activities.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and its selected bis-benzimidazole analogs.
Table 1: Chemosensitizing Effect of this compound with Etoposide [1]
| Cell Line | Treatment | LD50 (µM) | Fold Increase in Cytotoxicity |
| U2OS | Etoposide alone | 120.60 | - |
| U2OS | Etoposide + 2 µM this compound | 42.69 | 2.9 |
| U2OS | Etoposide + 8 µM this compound | 18.50 | 6.5 |
Table 2: Cytotoxicity of Bis-benzimidazole Analogs in Cancer Cell Lines [5][6]
| Compound | Cell Line | IC50 (µg/mL) |
| Compound 9c | MDA-MB-453 (Breast) | 55.89 |
| MCF-7 (Breast) | 52.09 | |
| Compound 9g | NCI-H522 (Lung) | 50.48 |
| NCI-H23 (Lung) | 51.45 | |
| Compound 9i | NCI-H522 (Lung) | 47.41 |
| NCI-H23 (Lung) | 45.22 | |
| Benzimidazole 1 | HCT-116 (Colon) | 28.5 |
| MCF-7 (Breast) | 31.2 | |
| Benzimidazole 2 | HCT-116 (Colon) | 16.2 |
| MCF-7 (Breast) | 30.29 | |
| Benzimidazole 4 | HCT-116 (Colon) | 24.08 |
| MCF-7 (Breast) | 8.86 |
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the NHEJ pathway of DNA repair. This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells, especially when used in combination with DNA-damaging agents. The key steps in this process are the induction of DNA damage, the inhibition of repair by this compound, and the subsequent activation of apoptotic signaling.
In contrast, many of the studied bis-benzimidazole analogs act as topoisomerase I inhibitors.[4] Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting this enzyme, these analogs lead to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA strand breaks and cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine | 89219-03-4 | Benchchem [benchchem.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. journal.waocp.org [journal.waocp.org]
Confirming DDRI-18 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to confirm the cellular target engagement of DDRI-18, a novel inhibitor of the DNA Damage Response (DDR). As the precise molecular target of this compound is not yet fully elucidated, this guide explores both indirect, pathway-focused methods and direct, biophysical approaches to provide evidence of its mechanism of action within a cellular context.[1][2] We will compare and contrast these methodologies, offering detailed protocols and data presentation formats to aid in the design and interpretation of target engagement studies.
Introduction to this compound
This compound is a small molecule inhibitor that has been shown to disrupt the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2][3][4] Functionally, it sensitizes cancer cells to DNA-damaging agents such as etoposide (B1684455), doxorubicin, and bleomycin, leading to increased caspase-dependent apoptosis.[1][2] A key characteristic of this compound's activity is the delayed resolution of DNA damage-related protein foci, including γH2AX, ATM, and BRCA1, at the sites of DNA lesions.[1][2]
Comparison of Target Engagement Methodologies
Confirming that a small molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug development. For a compound like this compound, where the direct binding partner is under investigation, a multi-faceted approach combining indirect and direct methods is recommended.
| Methodology | Principle | Primary Output | Advantages | Limitations |
| Indirect: Downstream Pathway Analysis | Measures the functional consequences of target engagement by observing changes in downstream signaling events. | Changes in protein phosphorylation, localization (foci formation), or enzymatic activity. | - Physiologically relevant- No compound modification required- Can be high-throughput | - Indirect evidence of target binding- Effects could be due to off-target activity- May not be suitable for all targets |
| Direct: Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[1][3][5] | Increased amount of soluble target protein at elevated temperatures in the presence of the ligand.[5][6] | - Direct evidence of target binding in intact cells- Label-free (no modification of compound or target needed)- Applicable to a wide range of targets | - Requires a specific antibody for the target protein (for Western Blot detection)- Not all proteins show a significant thermal shift- Can be lower throughput than some indirect assays |
| Direct: Chemical Proteomics (e.g., Kinobeads) | Competitive binding between the compound of interest and immobilized, broad-spectrum inhibitors for a class of proteins (e.g., kinases).[7][8] | Identification and quantification of proteins that bind to the affinity matrix and are competed off by the free compound.[7][8] | - Unbiased identification of potential targets- Provides information on selectivity across a protein family- Can determine relative binding affinities | - Requires cell lysis, so not performed in intact cells- Limited to the protein classes captured by the affinity matrix- May miss non-ATP competitive inhibitors (for Kinobeads)[8] |
Experimental Protocols
Indirect Method: Immunofluorescence for γH2AX Foci Resolution
This protocol is adapted from studies characterizing this compound's effect on the DNA damage response.[1][2]
Objective: To determine if this compound delays the repair of DNA double-strand breaks by monitoring the persistence of γH2AX foci.
Materials:
-
U2OS (osteosarcoma) cells
-
This compound
-
Etoposide (DNA damaging agent)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Alexa Fluor-conjugated anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscopy imaging system
Procedure:
-
Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with this compound (e.g., 2.5 µM) or a vehicle control (DMSO) for 1 hour.
-
Induce DNA damage by treating the cells with etoposide (e.g., 10 µM) for 1 hour.
-
Wash the cells with fresh, etoposide-free medium containing either this compound or vehicle control.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per cell using image analysis software.
Data Presentation:
| Time Post-Etoposide (hours) | Average γH2AX Foci per Cell (Vehicle) | Average γH2AX Foci per Cell (this compound) | p-value |
| 0 | 150 ± 12 | 155 ± 15 | >0.05 |
| 2 | 110 ± 10 | 140 ± 11 | <0.01 |
| 4 | 75 ± 8 | 125 ± 9 | <0.001 |
| 8 | 30 ± 5 | 90 ± 7 | <0.001 |
| 24 | 5 ± 2 | 50 ± 6 | <0.001 |
Direct Method: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for using CETSA to demonstrate direct binding of this compound to a putative target protein.
Objective: To assess the thermal stabilization of a target protein in intact cells upon this compound binding.
Materials:
-
Cell line expressing the target protein of interest
-
This compound
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting or Mass Spectrometry
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound or vehicle control for a specified time at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and quantify the protein concentration.
-
Analyze the amount of soluble target protein in each sample by Western blot or mass spectrometry.
Data Presentation:
| Temperature (°C) | Soluble Target Protein (Vehicle, % of 40°C) | Soluble Target Protein (this compound, % of 40°C) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 95 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Visualizations
Caption: Simplified signaling pathway of the DNA Damage Response (DDR) indicating the inhibitory action of this compound on the Non-Homologous End Joining (NHEJ) repair process.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement.
Caption: Logical relationship between different methodologies for confirming this compound target engagement.
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Safety Operating Guide
Proper Disposal of DDRI-18: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for DDRI-18, a DNA Damage Response Inhibitor.
This compound is a combustible solid, classified as a skin and eye irritant, and may cause respiratory irritation. It is also recognized as being harmful to aquatic life with long-lasting effects. Adherence to the following procedures is crucial to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.
Quantitative Data Summary
For quick reference, the key chemical and safety data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₆H₂₀N₆ | [1] |
| Molecular Weight | 416.48 g/mol | [1] |
| CAS Number | 4402-18-0 | [1] |
| Appearance | White to beige powder | [2] |
| Solubility | DMSO: 10 mg/mL | [1][2] |
| Storage Temperature | 2-8°C | [2] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3, Aquatic Chronic 4 | [3] |
| Signal Word | Warning | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired product and contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.[4][5]
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and the release of dust.[6][7]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant).[7]
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent (e.g., DMSO), the resulting solution must be disposed of as hazardous liquid waste.
-
Collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. The label must indicate all chemical components and their approximate concentrations.
-
Never dispose of this compound solutions down the drain.[8]
-
-
Contaminated Labware:
-
Glassware and other reusable labware contaminated with this compound should be decontaminated before washing.
-
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of work surfaces and equipment, follow these decontamination procedures.
-
Minor Spills of Solid this compound:
-
Decontamination of Labware:
-
Rinse the contaminated labware with a small amount of a suitable solvent in which this compound is soluble (e.g., DMSO). Collect this rinsate as hazardous liquid waste.
-
Follow with a thorough wash using soap and water.
-
Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials, such as strong oxidizers.[4]
-
It is recommended to store containers of combustible solids in a flammable storage cabinet.[4][8]
-
Ensure the storage area is cool and dry.
Final Disposal
-
Arrange for the collection of the hazardous waste by a certified hazardous waste management service.[8][10]
-
Provide the waste management service with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of this compound's Known Action
To provide context on the compound's biological activity, the following diagram illustrates the simplified signaling pathway inhibited by this compound. As a DNA Damage Response Inhibitor, this compound primarily interferes with the Non-Homologous End Joining (NHEJ) pathway, a major process for repairing double-strand breaks in DNA.
Caption: Inhibition of the NHEJ pathway by this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices. Always consult your institution's specific hazardous waste management guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. abmole.com [abmole.com]
- 2. This compound = 98 HPLC 4402-18-0 [sigmaaldrich.com]
- 3. This compound = 98 HPLC 4402-18-0 [sigmaaldrich.com]
- 4. research.wayne.edu [research.wayne.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. purdue.edu [purdue.edu]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
